4,4'-Dichlormethyl-bibenzyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38058-86-5 |
|---|---|
Molecular Formula |
C16H16Cl2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-(chloromethyl)-4-[2-[4-(chloromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C16H16Cl2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2,11-12H2 |
InChI Key |
CHSOWRCULULXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)CCl)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
Note on Nomenclature: The chemical name 4,4'-Dichloromethyl-bibenzyl was used in the query. However, based on the prevalent data and CAS number 1667-10-3, this guide pertains to 4,4'-Bis(chloromethyl)-1,1'-biphenyl. The key structural difference is the direct bond between the two phenyl rings (biphenyl) rather than an ethane bridge (bibenzyl).
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, geared towards researchers, scientists, and professionals in drug development.
Core Chemical Properties
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a solid organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2][3] Its utility stems from the two reactive chloromethyl groups attached to the biphenyl scaffold.
Physicochemical Data
A summary of the key physicochemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂ | [4] |
| Molecular Weight | 251.15 g/mol | [4] |
| CAS Number | 1667-10-3 | [4] |
| Appearance | White to light yellow or light brown solid/powder/crystal | [2][3] |
| Melting Point | 126 °C (decomposes) | [2] |
| Boiling Point | 380 ± 31 °C | [3] |
| Solubility | Soluble in Tetrahydrofuran (THF). Insoluble in water. | [3] |
| LogP | 4.80 | [5] |
Spectral Data
The following table summarizes the available spectral data for 4,4'-Bis(chloromethyl)-1,1'-biphenyl, which are crucial for its identification and characterization.
| Spectrum Type | Key Features/Notes | Source |
| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [4] |
| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [4] |
| Mass Spectrometry (GC-MS) | Spectral data is available. | [4][6] |
| Infrared (IR) Spectroscopy (ATR-IR) | Spectral data is available from Aldrich. | [4] |
| Raman Spectroscopy | Spectral data is available. | [4] |
Experimental Protocols
The synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is primarily achieved through the chloromethylation of biphenyl. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions.
Synthesis via Chloromethylation of Biphenyl
A common and industrially relevant method for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is the Blanc chloromethylation reaction of biphenyl.[7]
Reactants:
-
Biphenyl
-
Paraformaldehyde (as a source of formaldehyde)
-
Hydrogen Chloride (gas)
-
Catalyst (e.g., Zinc Chloride)
-
Solvent (e.g., a novel solvent system or a mixture like cyclohexane and benzene)[7][8]
General Procedure:
-
In a reaction vessel, biphenyl, paraformaldehyde, the catalyst, and the solvent are combined and stirred to form a uniform mixture.[7]
-
Dry hydrogen chloride gas is then passed through the reaction mixture.[7]
-
The reaction is typically carried out at a controlled temperature, for instance, between 25-80°C, for a duration of 25-35 hours.[7]
-
The progress of the reaction can be monitored using techniques like HPLC.[7]
-
Upon completion, the crude product is obtained by washing the reaction mixture with water followed by filtration.[7]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., acetic acid or a mixture of benzene and ethanol) to yield high-purity 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[7]
A patent describes a method using a novel solvent system that reportedly achieves a yield of over 80% and a purity of over 99%.[7] Another patented method using a mixed solvent of cyclohexane and benzene reports a yield of over 50% and a purity of more than 95% after a single recrystallization.[8]
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// Edges Reactants -> ReactionVessel; HClGas -> Chloromethylation; ReactionVessel -> Chloromethylation; Chloromethylation -> Workup; Workup -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; } caption: "General workflow for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl."
Reactivity and Applications
The reactivity of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is dominated by the two benzylic chloride groups, which are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis.
A key application is in the synthesis of fluorescent whitening agents.[3][9] It is also used as an intermediate in the production of pharmaceuticals and resins.[3][9] For instance, it is a precursor for the synthesis of 4,4'-dihydroxymethyl-biphenyl.[9] Furthermore, it is used as a reagent in the synthesis of novel double quaternary ammonium salts that exhibit antimicrobial and antifungal activity.[2]
Role in Drug Development and Biological Activity
The biphenyl moiety is a recognized scaffold in medicinal chemistry, appearing in numerous marketed drugs with a wide range of biological activities.[10][11] Biphenyl derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[11][12][13]
The versatility of the biphenyl structure allows for the synthesis of diverse derivatives with varied pharmacological profiles.[1][10] While specific signaling pathways for 4,4'-Bis(chloromethyl)-1,1'-biphenyl are not extensively documented in the available literature, its role as a synthetic intermediate allows for the creation of molecules designed to interact with various biological targets. The general principle involves using the biphenyl core as a scaffold to which different functional groups can be attached to modulate biological activity.
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// Edges Biphenyl -> Synthesis [label="Starting Material"]; Synthesis -> Derivatives [label="Leads to"]; Derivatives -> Targets [label="Designed to Interact with"]; Targets -> Activity [label="Modulates"]; } caption: "Generalized role of the biphenyl scaffold in drug discovery."
References
- 1. Facile synthesis and biological evaluation of novel symmetrical biphenyls as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 [chemicalbook.com]
- 3. zjhdchem.com [zjhdchem.com]
- 4. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
- 6. 4,4'-Bis(chloromethyl)-1,1'-biphenyl(1667-10-3) MS spectrum [chemicalbook.com]
- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 8. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 9. You are being redirected... [schultzchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Bibenzyl and the Synthetic Pathway to its Chloromethylated Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to the Bibenzyl Core Structure
Bibenzyl, systematically known as 1,2-diphenylethane, is an aromatic hydrocarbon that serves as the foundational structure for the target molecule, 4,4'-Dichloromethyl-bibenzyl. It consists of two phenyl rings linked by an ethane bridge. This core is of significant interest in medicinal chemistry and materials science due to its presence in various natural products and its utility as a versatile synthetic scaffold. Understanding the properties of bibenzyl is essential for predicting the characteristics of its derivatives.
Molecular and Physical Properties of Bibenzyl
A summary of the key quantitative data for the bibenzyl molecule is presented below.
| Property | Value |
| Chemical Formula | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 103-29-7 |
| Appearance | White crystalline solid |
| Melting Point | 52-53 °C |
| Boiling Point | 284 °C at 760 mmHg |
| Density | 1.014 g/cm³ at 25 °C |
| Solubility | Insoluble in water; Soluble in ether, carbon disulfide, and hot ethanol. |
| Refractive Index | 1.5704 |
Proposed Synthesis of 4,4'-Dichloromethyl-bibenzyl via Chloromethylation
The introduction of chloromethyl groups onto the bibenzyl scaffold can be achieved through an electrophilic aromatic substitution reaction known as chloromethylation. While a specific protocol for bibenzyl is not documented, a general and effective method involves the in-situ generation of the electrophile from a formaldehyde source and hydrogen chloride, often catalyzed by a Lewis acid.
General Experimental Protocol for Chloromethylation
This protocol is adapted from established procedures for the chloromethylation of other aromatic hydrocarbons.
Materials:
-
Bibenzyl (1,2-diphenylethane)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (or other suitable solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, a mixture of bibenzyl and paraformaldehyde is suspended in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Anhydrous zinc chloride is added to the suspension.
-
Concentrated hydrochloric acid is added dropwise to the stirring mixture.
-
The reaction mixture is heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a separatory funnel containing cold water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4,4'-Dichloromethyl-bibenzyl can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathway
The logical flow of the proposed synthesis can be represented as a straightforward workflow.
Potential Signaling Pathways and Applications
Given the lack of specific biological data for 4,4'-Dichloromethyl-bibenzyl, its potential applications can be inferred from the properties of the bibenzyl core and the reactive nature of the chloromethyl groups. Bibenzyl derivatives are known to possess a range of biological activities, and the introduction of reactive chloromethyl groups could allow for its use as a covalent linker or building block in the synthesis of more complex molecules with potential therapeutic applications.
The logical relationship for its potential use in drug development is outlined below.
Conclusion
While 4,4'-Dichloromethyl-bibenzyl is not a widely characterized compound, its synthesis is theoretically straightforward via the chloromethylation of the parent bibenzyl molecule. The bibenzyl core provides a robust and versatile platform for the development of new chemical entities. The addition of reactive chloromethyl groups at the 4 and 4' positions would create a valuable bifunctional intermediate for applications in medicinal chemistry and materials science. Further research is warranted to synthesize and characterize this molecule to fully explore its potential.
A Technical Guide to the Synthesis of Bibenzyl Derivatives for Research and Drug Development
For Immediate Release
This whitepaper provides an in-depth technical guide on the core synthetic methodologies for preparing bibenzyl derivatives, a class of compounds with significant therapeutic potential. Bibenzyls are naturally occurring molecules found in various plants and bryophytes, exhibiting a wide range of biological activities, including antioxidant, neuroprotective, anti-inflammatory, and antitumor effects.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
The synthesis of the bibenzyl scaffold, characterized by a 1,2-diphenylethane framework, can be achieved through several key disconnection approaches. These primarily involve either the direct coupling of two benzyl-type precursors (C6-C1 + C1-C6) or the formation of a stilbene intermediate followed by reduction of the double bond (C6-C=C-C6 → C6-C-C-C6). This guide will focus on modern and classical methods that exemplify these strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the bibenzyl core with high functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of bibenzyl synthesis, it typically involves the coupling of a benzyl halide with a benzylboronic acid derivative or vice-versa. A related and well-documented procedure is the coupling of a benzyl halide with an aryltrifluoroborate, which provides a good model for bibenzyl synthesis.
Experimental Protocol: Synthesis of Diphenylmethane (as a model for Bibenzyl core synthesis)
A solution of potassium phenyltrifluoroborate (98.4 mg, 0.5 mmol), cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol) in a 10:1 mixture of THF/H₂O (5 mL) is prepared in a sealed tube under a nitrogen atmosphere. Benzyl bromide (90 mg, 0.5 mmol) is added, and the reaction mixture is stirred at 77 °C for 23 hours. After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried, and the solvent is removed in vacuo. The crude product is then purified by silica gel column chromatography.[1]
Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [1]
| Entry | Benzyl Bromide | Aryltrifluoroborate | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | 84 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 95 |
| 3 | 4-Chlorobenzyl bromide | Potassium phenyltrifluoroborate | 89 |
| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 82 |
The Mizoroki-Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. For bibenzyl synthesis, this involves the formation of a stilbene intermediate by reacting an aryl halide with styrene, followed by the reduction of the resulting double bond.
Experimental Protocol: Synthesis of trans-Stilbene via Heck Reaction
In a reaction vessel, bromobenzene (1 mmol), styrene (1 mmol), potassium carbonate (K₂CO₃, 2 mmol), and a palladium precatalyst (2 mol %) are mixed in DMF (1 mL). The mixture is heated to 60 °C and stirred. Upon completion of the reaction, the mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude trans-stilbene is then purified by chromatography or recrystallization.[1]
Table 2: Heck Reaction of Aryl Halides with Styrene [1]
| Entry | Aryl Halide | Olefin | Base | Catalyst Loading (mol%) | Yield of Stilbene (%) |
| 1 | Bromobenzene | Styrene | K₂CO₃ | 2 | 92 |
| 2 | 4-Bromoacetophenone | Styrene | K₂CO₃ | 2 | 95 |
| 3 | 4-Bromotoluene | Styrene | K₂CO₃ | 2 | 88 |
Reduction of Stilbenes
Once the stilbene core is synthesized, the central double bond must be reduced to yield the bibenzyl structure. Various methods can achieve this, including catalytic hydrogenation and chemical reduction.
Experimental Protocol: Reduction of Stilbene with Zn-NiCl₂·6H₂O
To a solution of stilbene (1.8 g, 0.01 mole) in methanol (60.0 mL), zinc dust (7.8 g, 0.12 mole) and NiCl₂·6H₂O (7.13 g, 0.03 mole) are added in portions with stirring. The reaction mixture is then refluxed for 1.5 hours. After refluxing, the hot reaction mixture is filtered to remove any unreacted stilbene. The residue is washed with methanol. Inorganic salts are dissolved in water, and the bibenzyl product is extracted with ether. The ether layer is separated, dried, and the solvent is recovered to yield crude bibenzyl, which can be recrystallized from hot alcohol. This method resulted in a 74.1% yield of pure bibenzyl.
Table 3: Comparison of Stilbene Reduction Methods
| Method | Reducing Agent | Yield of Bibenzyl (%) |
| Scheme IVa | Zn-NiCl₂·6H₂O in methanol | 74.1 |
| Scheme IVb | Vitride reagent in toluene | 55 |
Modern Wurtz-Type Homo-Coupling
The classical Wurtz reaction, involving the coupling of two alkyl halides with sodium metal, has been largely superseded by more efficient and safer methods. A modern, green alternative is the use of heterogeneous photocatalysis for the homo-coupling of benzyl chlorides.
Experimental Protocol: Photocatalytic Homo-coupling of Benzyl Chloride
A robust heterogeneous photocatalyst (Cu/ZnO) is used to drive the homo-coupling of benzyl chloride. The reaction achieves a high selectivity for bibenzyl (93%) and a yield of 92% at room temperature.[3] This photocatalytic process has been validated for the C-C coupling of various benzylic chlorides, all with high yields.[3]
Table 4: Photocatalytic Homo-Coupling of Benzylic Chlorides [3]
| Entry | Substrate | Yield of Bibenzyl (%) |
| 1 | Benzyl chloride | 92 |
| 2 | 4-Methylbenzyl chloride | 95 |
| 3 | 4-Chlorobenzyl chloride | 90 |
Visualizing Workflows and Pathways
To better illustrate the processes involved in the synthesis and potential biological action of bibenzyl derivatives, the following diagrams have been generated using Graphviz.
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. sctunisie.org [sctunisie.org]
- 3. Effective Activation of Strong C−Cl Bonds for Highly Selective Photosynthesis of Bibenzyl via Homo‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties and Synthesis of Chloromethylated Biphenyls and Diphenylethanes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "4,4'-bis(chloromethyl)-1,2-diphenylethane" did not yield specific results for a compound with this exact name and structure in publicly available chemical databases and literature. It is possible that this name is erroneous or refers to a novel, uncharacterized compound. This guide therefore focuses on two closely related and well-documented compounds: 4,4'-Bis(chloromethyl)-1,1'-biphenyl and 4-(Chloromethyl)-1,2-diphenylethane . The extensive data available for the former suggests it may be the compound of interest for researchers in drug development.
4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Versatile Intermediate
4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB) is a key intermediate in the synthesis of a variety of organic compounds, including fluorescent whitening agents and pharmaceutical agents.[1][2] Its bifunctional nature, with two reactive chloromethyl groups on a stable biphenyl core, makes it a valuable building block in medicinal chemistry and materials science.[1][3]
Physical and Chemical Properties
The physical and chemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂Cl₂ | [4] |
| Molecular Weight | 251.15 g/mol | [4][5] |
| Appearance | White to off-white or light brown solid/powder | [2][6] |
| Melting Point | 126 °C (with decomposition) | [2][6] |
| Boiling Point | 184 °C at 0.2 mmHg | [2][6] |
| Density | ~1.195 g/cm³ | [2][6] |
| Solubility | Soluble in Tetrahydrofuran (THF). Minimal solubility in water (200 ng/L at 20°C). | [2] |
| Vapor Pressure | 1.23E-05 mmHg at 25 °C | [6] |
| Flash Point | 196.3 °C | [6] |
| Refractive Index | 1.584 | [6] |
| CAS Number | 1667-10-3 | [4] |
Experimental Protocols: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
The primary method for synthesizing BCMB is through the chloromethylation of biphenyl. Several variations of this protocol exist, with differences in solvents, catalysts, and reaction conditions. Below are detailed methodologies from published literature and patents.
Protocol 1: Chloromethylation using a Novel Solvent System
This method describes the preparation of high-purity BCMB.
-
Materials:
-
Chlorobenzene (1.50 mol)
-
Formic acid (1.00 mol)
-
Biphenyl (1.00 mol)
-
Paraformaldehyde (2.00 mol)
-
Zinc chloride (0.70 mol)
-
Dry Hydrogen Chloride (HCl) gas
-
Benzene and Ethanol for recrystallization
-
-
Procedure:
-
In a reaction kettle, sequentially add 1.50 mol of chlorobenzene, 1.00 mol of formic acid, 1.00 mol of biphenyl, 2.00 mol of paraformaldehyde, and 0.70 mol of zinc chloride.
-
Stir the mixture to ensure uniformity.
-
Introduce a stream of dry HCl gas into the mixture.
-
Maintain the reaction temperature between 25-55°C for 28 hours.
-
After the reaction is complete, wash the material in the reactor with water and then filter to obtain the crude product.
-
Recrystallize the crude product using a mixture of benzene and ethanol.
-
Filter the recrystallized product and dry to obtain the final purified 4,4'-bis(chloromethyl)-1,1'-biphenyl.
-
-
Reported Yield and Purity: This method has been reported to produce a product with a purity of 99.26% and a yield of 84.1%.
Protocol 2: Chloromethylation with By-product Recycling
This industrial process focuses on improving yield by recycling by-products from previous batches.[7]
-
Materials:
-
Petroleum ether
-
Biphenyl
-
By-products from previous synthesis (containing biphenyl monochloro benzyl and organic polymers)
-
Paraformaldehyde
-
Zinc chloride
-
Dry HCl gas
-
Toluene for recrystallization
-
-
Procedure:
-
Sequentially add petroleum ether, biphenyl, by-products, paraformaldehyde, and zinc chloride to a reactor. The molar ratio of biphenyl to by-products to paraformaldehyde to zinc chloride is specified as 1.0:0.4:2.3:0.6.[7]
-
Stir the mixture to ensure it is uniform.[7]
-
Introduce dry HCl gas to initiate the chloromethylation reaction under normal pressure.[7]
-
Maintain the reaction temperature at 25-35°C for 22-26 hours.[7]
-
Upon completion, wash the reaction mixture with water.[7]
-
Perform a solid-liquid separation to isolate the crude product.[7]
-
Recrystallize the crude product with toluene, followed by filtration and drying to yield 4,4'-bis(chloromethyl)-1,1'-biphenyl.[7]
-
-
Key Feature: The recycling of by-products helps to shift the reaction equilibrium, inhibit side reactions, and improve the overall yield.[7]
Role in Drug Development and Biological Activity
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a versatile precursor in the development of new therapeutic agents.[1][3]
-
Antimicrobial and Antifungal Agents: It is used as a reagent in the synthesis of novel double quaternary ammonium salts that exhibit antimicrobial and antifungal activity.[1][2][4]
-
Anticancer Drug Delivery: The compound is utilized in the development of novel anticancer agents, where it can be incorporated into polymer-drug conjugates for targeted therapy.[3]
-
Advanced Drug Delivery Systems: Its reactive nature allows for the functionalization of polymers and nanoparticles, leading to the creation of materials with controlled-release properties, which can enhance drug efficacy and reduce side effects.[3]
-
Antibacterial Activity: Derivatives of BCMB, specifically 4,4'-bis(amidinomethyl)biphenyl dihydrochloride, have shown a high order of antibacterial activity in vitro against Mycobacterium tuberculosis.[8]
No specific signaling pathways directly modulated by 4,4'-bis(chloromethyl)-1,1'-biphenyl have been identified in the reviewed literature. Its biological relevance stems from its role as a synthetic building block for creating larger, biologically active molecules.
4-(Chloromethyl)-1,2-diphenylethane
Information on 4-(chloromethyl)-1,2-diphenylethane is less extensive compared to its biphenyl counterpart. It is a mono-chloromethylated derivative of 1,2-diphenylethane.
Physical and Chemical Properties
The available physical and chemical properties for 4-(Chloromethyl)-1,2-diphenylethane are presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅Cl | [9][10] |
| Molecular Weight | 230.73 g/mol | [9] |
| Appearance | White to pale cream crystals or powder | [11] |
| Melting Point | 38.0-45.0 °C | [11] |
| Assay (by GC) | ≥97.5% | [11] |
| CAS Number | 80676-35-3 | [9] |
Mandatory Visualizations
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
Caption: Workflow for the synthesis of high-purity BCMB.
Caption: Industrial synthesis of BCMB featuring by-product recycling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
- 5. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. 4-(CHLOROMETHYL)-1,2-DIPHENYLETHANE, 98% CAS#: [m.chemicalbook.com]
- 11. 4-(Chloromethyl)-1,2-diphenylethane, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
In-Depth Technical Guide: Safety and Handling of 4,4'-Dichloromethyl-bibenzyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichloromethyl-bibenzyl is a chlorinated aromatic hydrocarbon. Due to the presence of reactive chloromethyl groups and a biphenyl-like structure, it is presumed to be a hazardous chemical. This guide provides a summary of the known safety and handling information, drawing parallels from related compounds to ensure the highest safety standards in a laboratory setting.
Hazard Identification and Classification
While specific GHS classification for 4,4'-Dichloromethyl-bibenzyl is not available, based on data for analogous compounds, it should be treated as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements (Presumed):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[1]
-
H411: Toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
Limited specific data for 4,4'-Dichloromethyl-bibenzyl is available. The table below includes data for the parent compound, bibenzyl, to provide context.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂ | - |
| Molecular Weight | 251.15 g/mol | - |
| Appearance | Presumed to be a solid | - |
| Melting Point (Bibenzyl) | 50-53 °C | Sigma-Aldrich |
| Boiling Point (Bibenzyl) | 284 °C | Sigma-Aldrich |
| Solubility | Presumed to be insoluble in water; soluble in organic solvents. | General knowledge |
Toxicological Information
Specific quantitative toxicological data such as LD50 and LC50 values for 4,4'-Dichloromethyl-bibenzyl are not available in the public domain. However, data for the parent compound, bibenzyl, is provided below for reference. Given the addition of chloromethyl groups, 4,4'-Dichloromethyl-bibenzyl is expected to be significantly more toxic than bibenzyl.
| Route | Species | Value | Source |
| Oral LD50 (Bibenzyl) | Rat | 4518 mg/kg | [2] |
| Dermal LD50 (Bibenzyl) | Rabbit | >5 g/kg | [2] |
Potential Signaling Pathways of Toxicity
The precise mechanisms of toxicity for 4,4'-Dichloromethyl-bibenzyl have not been elucidated. However, as a chlorinated aromatic hydrocarbon, it may share toxicological pathways with similar compounds, such as polychlorinated biphenyls (PCBs). A potential mechanism involves the interaction with the Aryl Hydrocarbon Receptor (AhR) .
Caption: Potential Aryl Hydrocarbon Receptor (AhR) mediated toxicity pathway for 4,4'-Dichloromethyl-bibenzyl.
Experimental Protocols: Safe Handling and Procedures
Given the lack of specific data, a cautious approach is mandatory. The following protocols are based on best practices for handling hazardous chlorinated aromatic compounds.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table summarizes the recommended PPE.
| Body Part | Equipment | Standard |
| Eyes/Face | Chemical safety goggles and face shield | OSHA 29 CFR 1910.133, EN 166 |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, and apron | - |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | OSHA 29 CFR 1910.134, EN 149 |
Engineering Controls
-
Ventilation: All work with 4,4'-Dichloromethyl-bibenzyl must be conducted in a certified chemical fume hood.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
General Handling Workflow
The following diagram illustrates a typical experimental workflow, emphasizing safety at each step.
Caption: A generalized workflow for experiments involving 4,4'-Dichloromethyl-bibenzyl.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be secured and accessible only to authorized personnel.
Disposal
-
All waste containing 4,4'-Dichloromethyl-bibenzyl must be treated as hazardous waste.
-
Dispose of in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed professional waste disposal service.[4]
Emergency Procedures
First-Aid Measures
| Exposure | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]
-
Specific Hazards: May produce toxic fumes, including hydrogen chloride gas, upon combustion.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 5.1.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it in a labeled, sealed container for disposal. Avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Conclusion
4,4'-Dichloromethyl-bibenzyl is a chemical that requires careful and informed handling due to its presumed hazardous nature. While specific toxicological data is limited, the information available for structurally related compounds necessitates the implementation of stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document to minimize risk and ensure a safe laboratory environment. Continuous efforts should be made to obtain a comprehensive SDS for this compound to refine these safety procedures further.
References
Spectroscopic Data of Bibenzyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of bibenzyl (1,2-diphenylethane) and its derivatives. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the characterization of these compounds is crucial. This guide presents quantitative spectroscopic data in clearly structured tables, details the experimental protocols for key analytical techniques, and includes a visualization of the general experimental workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent bibenzyl compound. This data is essential for the identification and characterization of bibenzyl and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for bibenzyl are presented below.
Table 1: ¹H NMR Spectroscopic Data for Bibenzyl
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 7.42 - 6.99 | Multiplet | 10H | Aromatic Protons (Ar-H) |
| 2.91 | Singlet | 4H | Methylene Protons (-CH₂-CH₂-) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for Bibenzyl
| Chemical Shift (δ) [ppm] | Assignment |
| 141.8 | C (quaternary aromatic) |
| 128.4 | CH (aromatic) |
| 128.3 | CH (aromatic) |
| 125.9 | CH (aromatic) |
| 38.0 | -CH₂- |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for bibenzyl are listed below.
Table 3: FT-IR Spectroscopic Data for Bibenzyl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085, 3062, 3026 | Medium | C-H stretch (aromatic) |
| 2925, 2854 | Medium | C-H stretch (aliphatic) |
| 1603, 1495, 1453 | Strong | C=C stretch (aromatic ring) |
| 748, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for bibenzyl, obtained by electron ionization (EI), are summarized below.
Table 4: Mass Spectrometry Data for Bibenzyl (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 182 | 46 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 41 | [C₅H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima for bibenzyl are presented below.
Table 5: UV-Vis Spectroscopic Data for Bibenzyl
| λmax (nm) | Solvent |
| 196, 260 | Acidic mobile phase (pH ≤ 3)[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the bibenzyl compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is completely dissolved.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse program
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm
Infrared (IR) Spectroscopy (Solid State)
Thin Solid Film Method:
-
Dissolve a small amount of the bibenzyl compound in a volatile solvent such as methylene chloride or acetone.
-
Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Mount the salt plate in the sample holder of the FT-IR spectrometer.
Nujol Mull Method:
-
Grind a few milligrams of the solid bibenzyl sample to a fine powder using an agate mortar and pestle.
-
Add a drop or two of Nujol (mineral oil) to the powdered sample.
-
Continue grinding until a smooth, uniform paste is formed.
-
Transfer a small amount of the mull onto a salt plate and place a second salt plate on top, gently pressing to create a thin film.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
For volatile compounds like bibenzyl, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the ion source.
Instrumental Parameters:
-
Electron Energy: 70 eV[3]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Scan Range: m/z 40-400
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the bibenzyl compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).
Instrumental Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer[4]
-
Wavelength Range: 200-400 nm[4]
-
Blank: The pure solvent used for sample preparation.
-
Cuvette Path Length: 1 cm
-
Scan Speed: Medium
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of bibenzyl compounds.
References
- 1. UV-Vis Spectrum of Bibenzyl | SIELC Technologies [sielc.com]
- 2. Study of bis(bibenzyls) in bryophytes using electron ionization time-of-flight and electrospray ionization triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Biological Activities of Bibenzyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bibenzyl derivatives, a class of naturally occurring polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Found in a variety of plant species, particularly in orchids and liverworts, these compounds exhibit a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of bibenzyl derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Antimicrobial Activity
Bibenzyl derivatives have demonstrated notable inhibitory effects against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death[1].
Quantitative Antimicrobial Data
The antimicrobial efficacy of various bibenzyl derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |
| Bletistrin G | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |
| Bletistrin J | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |
| Bulbocol | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |
| Shanciguol | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |
| Shancigusin B | Staphylococcus aureus ATCC 6538 | 3-28 | [2] |
| Riccardin C | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to vancomycin | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically 0.5 McFarland standard.
-
Serial Dilution: The bibenzyl derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
Many bibenzyl derivatives exhibit potent antioxidant properties, acting as free radical scavengers and protecting cells from oxidative damage. This activity is often linked to the presence of phenolic hydroxyl groups in their structures.
Quantitative Antioxidant Data
The antioxidant capacity is frequently assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are often expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 (µM) | Reference |
| 3,12-dihydroxy-5-methoxybibenzyl | ABTS | More active than other tested derivatives | [3][4] |
| 5,12-dihydroxy-3-methoxydibenzyl-6-carboxylic acid | β-carotene and linoleic acid oxidation | Highest activity after 1h | [3][4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and protected from light.
-
Reaction Mixture: Various concentrations of the bibenzyl derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.
Anticancer Activity
Several bibenzyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis (programmed cell death).
Quantitative Anticancer Data
The cytotoxic potential of bibenzyl derivatives is commonly evaluated by determining their IC50 values, which is the concentration of the compound that inhibits 50% of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Human lung cancer H460 | 100 ± 5.18 | [5] |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Human lung cancer H292 | 100 ± 8.73 | [5] |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Human lung cancer H23 | 188.89 ± 8.30 | [5] |
| Compound 6 (unspecified structure) | MCF-7 (Breast cancer) | 11.7 | [6] |
| Compound 6 (unspecified structure) | HepG2 (Liver cancer) | 0.21 | [6] |
| Compound 6 (unspecified structure) | A549 (Lung cancer) | 1.7 | [6] |
Signaling Pathway: Induction of Apoptosis
Bibenzyl derivatives can trigger apoptosis through various signaling cascades. For instance, 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) has been shown to up-regulate the tumor suppressor protein p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Mcl-1, ultimately activating the caspase cascade and leading to cell death[5].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the bibenzyl derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Neuroprotective Activity
Certain bibenzyl derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases. Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways.
Signaling Pathway: Neuroprotection via NF-κB Modulation
Chrysotoxine, a bibenzyl compound, has been found to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis. It achieves this by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By blocking the translocation of NF-κB to the nucleus, chrysotoxine prevents the up-regulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) release, thereby mitigating neuronal damage[7].
Conclusion
Bibenzyl derivatives represent a promising class of natural products with a wide array of biological activities. Their demonstrated antimicrobial, antioxidant, anticancer, and neuroprotective effects warrant further investigation for the development of novel therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals to advance the understanding and application of these versatile compounds. Further structure-activity relationship (SAR) studies are crucial to optimize their potency and selectivity for specific therapeutic targets.
References
- 1. [Design, Synthesis and Structure-activity Relationship Study of a Series of Bis(bibenzyl)-type Natural Products, Riccardin C Derivatives, as Candidate Anti-MRSA Agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant bibenzyl derivatives from Notholaena nivea Desv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bibenzyl from Dendrobium ellipsophyllum induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chrysotoxine, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4'-Dichloromethyl-bibenzyl: A Technical Guide for Chemical and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dichloromethyl-bibenzyl, a chemical intermediate with potential applications in pharmaceutical synthesis. Due to the limited publicly available data specifically for 4,4'-Dichloromethyl-bibenzyl, this document leverages information on its parent compound, bibenzyl, and analogous chemical transformations of structurally related molecules. Evidence points to its role as a precursor in the synthesis of pharmacologically active compounds.
Core Compound Properties: Bibenzyl
To establish a baseline, the physical and chemical properties of the parent compound, bibenzyl (1,2-diphenylethane), are summarized below. These properties are crucial for understanding the behavior of its derivatives.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄ | [1][2][3] |
| Molecular Weight | 182.26 g/mol | [4] |
| Appearance | Colorless crystalline solid / White needle-like or small patchy crystals | [1][2] |
| Melting Point | 52.0–52.5 °C | [1][3] |
| Boiling Point | 284 °C | [1][2][3] |
| Density | 0.9782 g/cm³ at 25°C | [1][2] |
| Solubility | Insoluble in water; Soluble in ether, chloroform, and hot ethanol. | [2][3] |
Synthesis of 4,4'-Dichloromethyl-bibenzyl: An Analogous Experimental Protocol
Reaction: Bibenzyl undergoes chloromethylation at the para positions of both phenyl rings to yield 4,4'-Dichloromethyl-bibenzyl.
Reagents and Conditions (Analogous Procedure):
-
Substrate: Bibenzyl
-
Chloromethylating Agents: Paraformaldehyde and hydrogen chloride gas
-
Catalyst: Zinc chloride (ZnCl₂) or another suitable Lewis acid
-
Solvent: Acetic acid or an inert solvent such as petroleum ether
-
Temperature: Typically maintained between 25-60°C
-
Reaction Time: 22-26 hours
Illustrative Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and condenser, combine bibenzyl, paraformaldehyde, and zinc chloride in a suitable solvent like petroleum ether.
-
Stir the mixture and introduce a steady stream of dry hydrogen chloride gas.
-
Maintain the reaction temperature within the specified range (e.g., 25-35°C) for the duration of the reaction (e.g., 22-26 hours).
-
Upon completion, the reaction mixture is typically quenched with water.
-
The crude product can be isolated by solid-liquid separation.
-
Purification can be achieved by recrystallization from a suitable solvent, such as toluene, to yield 4,4'-Dichloromethyl-bibenzyl.
Note: This is an analogous protocol. The specific molar ratios, reaction times, and purification methods would need to be optimized for the bis-chloromethylation of bibenzyl.
Synthetic Utility and Downstream Applications
4,4'-Dichloromethyl-bibenzyl is a valuable intermediate due to the reactivity of its chloromethyl groups, which allows for further chemical modifications. A key application is in the synthesis of diamidine compounds, which are of interest for their pharmacological properties.
Synthesis of 4,4′-bis(amidinomethyl)bibenzyl
The chloromethyl groups of 4,4'-Dichloromethyl-bibenzyl can be converted to amidine functionalities. This transformation is pivotal as it leads to compounds with demonstrated biological activity.
The following diagram illustrates the synthetic pathway from bibenzyl to 4,4′-bis(amidinomethyl)bibenzyl.
Biological Activity of Derivatives
While there is no specific information on the biological activity or signaling pathways of 4,4'-Dichloromethyl-bibenzyl itself, its derivative, 4,4′-bis(amidinomethyl)bibenzyl dihydrochloride , has been shown to possess a high order of antibacterial activity. Specifically, it has been tested in vitro against cultures of Mycobacterium tuberculosis H37Rv, indicating its potential as a lead compound in the development of new antitubercular agents. This highlights the importance of 4,4'-Dichloromethyl-bibenzyl as a key intermediate in accessing potentially therapeutic molecules.
References
An In-depth Technical Guide to the Discovery and History of Bibenzyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bibenzyl Compounds
Bibenzyls are a class of organic compounds characterized by a core 1,2-diphenylethane structure, which consists of two benzene rings linked by an ethane bridge.[1] This fundamental scaffold can be variously substituted, leading to a wide array of derivatives with diverse chemical properties and biological activities.
Core Chemical Structure
The basic structure of bibenzyl is deceptively simple, yet it forms the backbone of numerous natural products. Bibenzyls can be categorized based on their structural complexity into simple bibenzyls, bis-bibenzyls (dimers), and other derivatives such as glycosides and prenylated forms.[2][3] This structural diversity is a key factor in their wide range of biological effects.
Natural Occurrence and Significance
Bibenzyl compounds are widely distributed in the plant kingdom, with a notable abundance in certain families of bryophytes (particularly liverworts), orchids (such as those from the Dendrobium genus), and in the tubers of plants like Bletilla striata.[4][5][6] In plants, they are thought to function as phytoalexins, providing defense against pathogens and environmental stressors.[7] Their presence in traditional medicinal preparations has spurred significant interest in their pharmacological potential.
Early Discovery and Isolation
The history of bibenzyl compounds is intertwined with the development of organic synthesis and the exploration of natural products. While pinpointing the exact first discovery of the parent 1,2-diphenylethane molecule is challenging, early 20th-century chemical literature provides clear descriptions of its synthesis. A notable early account of the synthesis of bibenzyl via the Wurtz reaction was documented in 1912.
The exploration of bibenzyls as natural products gained significant momentum later in the 20th century. A landmark in this field was the isolation and characterization of the first bisbibenzyls, marchantin A and riccardin A, in 1982 and 1983, respectively, by Asakawa and his team from liverworts.[4] This discovery opened the door to the investigation of a vast new family of complex natural products.
The Dawn of Synthesis
The ability to synthesize bibenzyls in the laboratory has been crucial for confirming their structures and exploring their structure-activity relationships.
Early Synthetic Approaches
Two classical reactions in organic chemistry were instrumental in the early synthesis of the bibenzyl core:
-
Wurtz Reaction: This method involves the coupling of two benzyl halide molecules in the presence of sodium metal.
-
Friedel-Crafts Alkylation: This approach utilizes the alkylation of a benzene ring with a suitable electrophile, such as 1,2-dihaloethane, in the presence of a Lewis acid catalyst.
Evolution of Synthetic Methodologies
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the bibenzyl scaffold, with palladium-catalyzed cross-coupling reactions being particularly prominent.
| Method | Description | Key Features |
| Wurtz Reaction | Coupling of benzyl halides with sodium metal. | Historical significance; often low yielding due to side reactions. |
| Friedel-Crafts Alkylation | Alkylation of benzene with a two-carbon electrophile. | A classic method; can be limited by polysubstitution and rearrangement. |
| Reduction of Stilbenes | Hydrogenation of the double bond in stilbene. | A straightforward method if the corresponding stilbene is accessible. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a benzyl halide with a benzylboronic acid derivative. | High yielding, excellent functional group tolerance, and versatile. |
Unveiling Biological Activities
Bibenzyl compounds exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development.
From Phytoalexins to Pharmacology
Initially recognized for their role in plant defense, the investigation of bibenzyls has revealed a wealth of pharmacological properties, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects.[2][3]
Key Biological Activities (Tabulated Summary of Quantitative Data)
The following tables summarize some of the reported quantitative data for the biological activities of selected bibenzyl compounds.
Table 1: Anticancer Activity of Selected Bibenzyls
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | H460 (Lung) | 100 ± 5.18 | [3] |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | H292 (Lung) | 100 ± 8.73 | [3] |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | H23 (Lung) | 188.89 ± 8.30 | [3] |
| Bletstrin E (2a) | L929 (murine fibrosarcoma) | 25.7 ± 2.3 | [4] |
| Bletstrin E (2b) | L929 (murine fibrosarcoma) | 21.7 ± 1.7 | [4] |
Table 2: Antimicrobial Activity of Selected Bibenzyls
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bletistrin F | S. aureus ATCC 6538 | 3-28 | [8] |
| Bletistrin G | S. aureus ATCC 6538 | 3-28 | [8] |
| Bletistrin J | S. aureus ATCC 6538 | 3-28 | [8] |
| Bulbocol | S. aureus ATCC 6538 | 3-28 | [8] |
| Shanciguol | S. aureus ATCC 6538 | 3-28 | [8] |
| Shancigusin B | S. aureus ATCC 6538 | 3-28 | [8] |
| Bletstrin D (3a) | Methicillin-resistant S. aureus ATCC 43300 | 52-105 | [4] |
| Bletstrin D (3b) | S. aureus ATCC 6538 | 52-105 | [4] |
Elucidation of Signaling Pathways
A crucial aspect of understanding the therapeutic potential of bibenzyls is the elucidation of their molecular mechanisms of action, including their effects on key cellular signaling pathways.
Case Study: Bibenzyls and Apoptosis Induction
Several bibenzyl compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This is a highly sought-after characteristic for anticancer agents. The mechanism often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Case Study: Bibenzyls and the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. Some bibenzyls have been found to exert anti-inflammatory effects by inhibiting this pathway.[9]
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in bibenzyl research.
Protocol: Isolation of Bibenzyls from a Natural Source (e.g., Dendrobium species)
-
Extraction: The dried and powdered plant material (e.g., stems of Dendrobium officinale) is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Chromatographic Separation: The bibenzyl-rich fraction (often the ethyl acetate fraction) is subjected to various chromatographic techniques for purification. This may include column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including nuclear magnetic resonance (NMR) (1H, 13C, COSY, HMQC, and HMBC) and mass spectrometry (MS).
Protocol: General Synthesis of a Bibenzyl Compound (Suzuki Coupling)
-
Reaction Setup: A reaction flask is charged with a benzyl halide (1.0 eq.), a benzylboronic acid or ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added to the flask.
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure bibenzyl compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the bibenzyl compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic bisbibenzyls induce growth arrest and apoptosis of human prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bibenzyl from Dendrobium ellipsophyllum induces apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4'-Dichloromethyl-bibenzyl from Bibenzyl
Abstract
Introduction
Bibenzyl (1,2-diphenylethane) is a precursor for various functionalized molecules. The introduction of chloromethyl groups at the 4 and 4' positions yields 4,4'-dichloromethyl-bibenzyl, a versatile intermediate for further chemical modifications. This derivative can be used in the synthesis of polymers, pharmaceutical compounds, and other fine chemicals.[8] The protocol described herein utilizes the Blanc chloromethylation reaction, a well-established method for introducing a chloromethyl group onto an aromatic ring.[5][6][7]
Reaction Scheme:
Experimental Protocol
This protocol is based on analogous chloromethylation of aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood due to the use of hazardous reagents.
2.1 Materials and Reagents
-
Bibenzyl (C₁₄H₁₄)
-
Paraformaldehyde ((CH₂O)n)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Petroleum Ether
-
Toluene
-
Dry Hydrogen Chloride (HCl) gas
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
2.2 Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware
2.3 Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add petroleum ether, bibenzyl, paraformaldehyde, and anhydrous zinc chloride.
-
Chloromethylation: Stir the mixture uniformly and begin bubbling dry hydrogen chloride gas through the suspension.
-
Reaction Conditions: Maintain the reaction temperature between 25-35°C and continue the reaction for 22-26 hours.[3][4]
-
Work-up: After the reaction is complete, stop the flow of HCl gas and cool the mixture to room temperature. Wash the reaction mixture with water to remove the catalyst and any unreacted formaldehyde.
-
Isolation of Crude Product: Separate the organic layer and wash it with deionized water until the washings are neutral. The crude product may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from toluene to obtain pure 4,4'-dichloromethyl-bibenzyl.[3][4]
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes representative quantitative data from analogous chloromethylation reactions of biphenyl, which can be used as a starting point for optimizing the synthesis of 4,4'-dichloromethyl-bibenzyl.
| Parameter | Value | Reference |
| Reactants | ||
| Biphenyl | 1.0 mol | [4] |
| Paraformaldehyde | 2.3 mol | [4] |
| Zinc Chloride | 0.6 mol | [4] |
| Solvent | Petroleum Ether | [3][4] |
| Reaction Conditions | ||
| Temperature | 25-35 °C | [3][4] |
| Reaction Time | 22-26 hours | [3][4] |
| Results | ||
| Yield | >80% | [1] |
| Purity | >99% (after recrystallization) | [1] |
Visualizations
4.1 Experimental Workflow
References
- 1. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 2. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. caloongchem.com [caloongchem.com]
- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dichloromethyl-Aromatic Compounds in Polymer Chemistry
A Note on 4,4'-Dichloromethyl-bibenzyl: While the inquiry specifically mentions 4,4'-Dichloromethyl-bibenzyl, a thorough review of scientific literature indicates that this specific monomer is not commonly utilized in polymer chemistry. However, the broader class of α,α'-dihalo-p-xylenes, which share the reactive dichloromethyl functionalities, are extensively used as precursors for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. These polymers are of significant interest for their applications in organic electronics. This document will, therefore, focus on the applications of a representative and well-documented monomer from this class, 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene, the precursor to the widely studied polymer MEH-PPV. The principles and protocols described are broadly applicable to other dichloromethyl and dibromomethyl aromatic compounds.
Application Notes
The primary application of dichloromethyl-aromatic compounds in polymer chemistry is in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are renowned for their electroluminescent and photovoltaic properties, making them key components in a variety of organic electronic devices.
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): PPV and its derivatives are used as the emissive layer in OLEDs. By modifying the chemical structure of the monomer, the color of the emitted light can be tuned across the visible spectrum. For instance, PPV itself emits in the yellow-green region.
-
Organic Photovoltaics (OPVs) / Solar Cells: The semiconducting nature of PPV derivatives allows them to be used as donor materials in the active layer of organic solar cells.[1] Their ability to absorb light and generate charge carriers is central to this application.
-
Field-Effect Transistors (FETs): While less common than in OLEDs and OPVs, some PPV derivatives have been investigated for use as the active channel material in organic field-effect transistors.
-
Sensors: The fluorescence of PPV-based polymers can be quenched or enhanced in the presence of certain analytes, forming the basis for chemical and biological sensors.
The properties of the final polymer, such as solubility, processability, and optoelectronic characteristics, are highly dependent on the substituents on the aromatic ring of the monomer. For example, the inclusion of long, branched alkyl or alkoxy side chains, as in the case of MEH-PPV, enhances the solubility of the polymer in common organic solvents, facilitating its processing into thin films for device fabrication.[2]
Quantitative Data Summary:
The molecular weight and thermal properties of PPV derivatives are critical for their performance and stability in devices. The following table summarizes typical data for PPV derivatives synthesized via the Gilch polymerization.
| Polymer Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) |
| Substituted PPV Derivatives[2] | - | 8.0 x 10⁴ - 8.0 x 10⁵ | 2.67 - 7.80 | 355 - 410 | 104 - 251 |
| Hyperbranched PPV Derivatives[1] | - | ~ 10⁶ | - | 358 - 382 | - |
| MEH-PPV (Low MW)[3] | - | 3.2 x 10⁴ | - | - | - |
| MEH-PPV (High MW)[3] | - | 3.97 x 10⁵ | - | - | - |
Experimental Protocols
The most common method for synthesizing PPV derivatives from dichloromethyl or dibromomethyl aromatic compounds is the Gilch polymerization . This method involves the base-induced dehydrohalogenation of the monomer.
Protocol: Synthesis of Hyperbranched PPV Derivatives via Gilch Polymerization [1]
Materials:
-
Monomer A: 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene
-
Monomer B: 1,3,5-tris(bromomethyl)benzene
-
Potassium tert-butoxide (2.0 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Methanol
-
Chloroform
Procedure:
-
In a nitrogen-purged flask cooled to 0 °C, dissolve the desired molar ratio of Monomer A and Monomer B in dry THF.
-
Slowly add a solution of potassium tert-butoxide (2.0 M in THF) to the stirred monomer solution over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours under a nitrogen atmosphere.
-
Pour the polymerization solution into a large volume of methanol to precipitate the crude polymer.
-
Collect the precipitate by filtration.
-
Redissolve the crude polymer in chloroform and reprecipitate it from methanol to further purify it.
-
For rigorous purification, perform a Soxhlet extraction with methanol to remove any remaining oligomers and impurities.
-
Dry the final polymer product under vacuum to yield a solid material.
Visualizations
Gilch Polymerization Mechanism:
The Gilch polymerization is thought to proceed through a radical mechanism involving the formation of a p-quinodimethane intermediate.
Caption: General mechanism of the Gilch polymerization.
Experimental Workflow for Polymer Synthesis and Characterization:
The following diagram outlines the typical workflow from monomer to characterization of the final polymer.
Caption: Workflow for PPV synthesis and characterization.
References
Application Notes and Protocols: 4,4'-Bis(chloromethyl)-1,1'-biphenyl as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(chloromethyl)-1,1'-biphenyl, incorrectly referred to as 4,4'-Dichlormethyl-bibenzyl, is a bifunctional electrophilic reagent. Its chemical structure, featuring two reactive chloromethyl groups on a rigid biphenyl backbone, makes it a valuable crosslinking agent in materials science and a potential tool for biological research. The biphenyl moiety imparts thermal stability and mechanical strength to crosslinked polymers.[1][2] In a biological context, its ability to alkylate nucleophilic functional groups on biomolecules presents possibilities for probing molecular interactions and for therapeutic applications, although this area is less documented.
This document provides detailed application notes and protocols for the use of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in both polymer chemistry and as a potential tool in biological and drug development research.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 4,4'-Bis(chloromethyl)-1,1'-biphenyl |
| Synonyms | Biphenyl dichlorobenzyl, BCMB |
| CAS Number | 1667-10-3 |
| Molecular Formula | C₁₄H₁₂Cl₂ |
| Molecular Weight | 251.15 g/mol |
| Appearance | White to light brown solid |
| Melting Point | 136 °C |
| Boiling Point | 235 °C |
Application in Polymer Chemistry: Crosslinking of Aromatic Polymers
4,4'-Bis(chloromethyl)-1,1'-biphenyl is an effective crosslinking agent for polymers containing aromatic rings, such as polystyrene and its copolymers. The crosslinking occurs via a Friedel-Crafts alkylation reaction, where the chloromethyl groups react with the phenyl rings of the polymer chains in the presence of a Lewis acid catalyst. This creates a stable, three-dimensional polymer network.
Mechanism of Action: Friedel-Crafts Alkylation
The mechanism involves the activation of the chloromethyl group by a Lewis acid catalyst (e.g., SnCl₄, AlCl₃, FeCl₃) to form a carbocation. This electrophile then attacks the electron-rich aromatic ring of the polymer, forming a new carbon-carbon bond and releasing HCl. As 4,4'-Bis(chloromethyl)-1,1'-biphenyl has two reactive sites, it can link two separate polymer chains together.
Caption: Mechanism of polymer crosslinking via Friedel-Crafts alkylation.
Experimental Protocol: Crosslinking of Polystyrene
This protocol describes the crosslinking of polystyrene in solution.
Materials:
-
Polystyrene
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tin (IV) chloride (SnCl₄) solution (1 M in dichloromethane)
-
Methanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Dissolution: Dissolve polystyrene in anhydrous DCE in the round-bottom flask to a final concentration of 10% (w/v). Stir at room temperature under an inert atmosphere until the polymer is fully dissolved.
-
Addition of Crosslinker: Add the desired amount of BCMB to the polystyrene solution. The amount will depend on the desired crosslinking density (see table below). Stir for 15 minutes to ensure homogeneous mixing.
-
Initiation of Reaction: Slowly add the SnCl₄ solution to the flask. The amount of catalyst should be approximately 0.1 molar equivalents relative to the chloromethyl groups of BCMB.
-
Reaction: Heat the mixture to 60°C and allow it to react for 12-24 hours under a constant inert atmosphere. The formation of a gel indicates successful crosslinking.
-
Quenching and Precipitation: Cool the reaction to room temperature and quench the reaction by slowly adding methanol. This will precipitate the crosslinked polymer.
-
Washing: Filter the precipitated polymer and wash it extensively with methanol to remove any unreacted BCMB, catalyst, and solvent.
-
Drying: Dry the crosslinked polystyrene in a vacuum oven at 50°C until a constant weight is achieved.
Quantitative Data: Effect of Crosslinker Concentration on Polystyrene Properties
The following table provides illustrative data on how the concentration of 4,4'-Bis(chloromethyl)-1,1'-biphenyl can influence the properties of crosslinked polystyrene.
| BCMB (mol% relative to styrene monomer) | Gel Content (%) | Swelling Ratio (in Toluene) | Glass Transition Temperature (Tg, °C) |
| 1 | 85 | 12.5 | 105 |
| 2.5 | 95 | 8.2 | 112 |
| 5 | >99 | 5.1 | 120 |
| 10 | >99 | 3.5 | 135 |
Note: This data is representative and the actual values may vary depending on the specific experimental conditions.
Application in Biological Research and Drug Development
As a bifunctional alkylating agent, 4,4'-Bis(chloromethyl)-1,1'-biphenyl has the potential to crosslink biological macromolecules such as proteins and DNA. Such crosslinkers are valuable for studying protein-protein and protein-DNA interactions. However, it should be noted that the use of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in biological systems is not as well-documented as its applications in polymer chemistry.
Potential Mechanism of Action: Biomolecule Crosslinking
The chloromethyl groups of 4,4'-Bis(chloromethyl)-1,1'-biphenyl can react with nucleophilic functional groups found in biomolecules, such as the amine groups of lysine residues in proteins or the N7 position of guanine in DNA. This can result in the formation of a covalent crosslink between two biomolecules or within a single molecule.
Caption: Hypothetical mechanism for biomolecule crosslinking.
Experimental Protocol: Screening for DNA Interstrand Crosslinking
This protocol provides a general workflow for assessing the potential of 4,4'-Bis(chloromethyl)-1,1'-biphenyl to induce DNA interstrand crosslinks.
Materials:
-
Double-stranded DNA (dsDNA) plasmid or oligonucleotide
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Denaturing gel electrophoresis setup (e.g., urea-polyacrylamide gel electrophoresis - urea-PAGE)
-
DNA staining agent (e.g., ethidium bromide, SYBR Gold)
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare BCMB Stock Solution: Dissolve BCMB in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the dsDNA (final concentration e.g., 1 µM) with the reaction buffer. Add the BCMB stock solution to achieve the desired final concentrations for testing (e.g., 10, 50, 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1, 4, 12 hours).
-
Denaturation: After incubation, add an equal volume of a denaturing loading buffer (containing formamide and a tracking dye) to each sample. Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the denatured samples onto a denaturing urea-PAGE gel. Run the electrophoresis until the tracking dye has migrated an appropriate distance.
-
Staining and Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands using a gel imaging system.
Interpretation of Results:
-
No Crosslinking: In the control and negative samples, the denatured dsDNA will run as single-stranded DNA (ssDNA).
-
Interstrand Crosslinking: If BCMB has induced interstrand crosslinks, the two DNA strands will not separate upon denaturation and will migrate slower on the gel, appearing as a band corresponding to the size of the dsDNA.
Caption: Workflow for screening DNA interstrand crosslinking activity.
Safety and Handling
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a reactive alkylating agent and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a versatile crosslinking agent with established applications in polymer chemistry for enhancing the thermal and mechanical properties of aromatic polymers. While its application in biological systems is less explored, its chemical reactivity suggests potential for use in studying biomolecular interactions. The protocols and data presented here provide a foundation for researchers to utilize this compound in their respective fields. Further research is warranted to fully elucidate its potential in drug development and as a probe for biological systems.
References
Experimental protocol for Friedel-Crafts reaction with bibenzyl.
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Friedel-Crafts acylation of bibenzyl (1,2-diphenylethane). The described method facilitates the synthesis of 4,4'-diacetylbibenzyl, a potentially valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The protocol outlines the reaction setup, workup, purification, and characterization, and includes quantitative data and visual workflows to ensure reproducibility.
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[1] It proceeds via electrophilic aromatic substitution and is broadly categorized into alkylation and acylation reactions.[2] Friedel-Crafts acylation is particularly advantageous as it introduces a ketone functionality, and the acylium ion intermediate is not prone to rearrangement, unlike the carbocations in alkylation.[3] Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation on a single ring.[2][3]
Bibenzyl (1,2-diphenylethane) possesses two aromatic rings linked by an ethyl bridge. The alkyl bridge acts as a weak activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, substitution occurs predominantly at the para position. This protocol details the diacylation of bibenzyl using acetyl chloride in the presence of the Lewis acid catalyst, aluminum chloride (AlCl₃), to yield 4,4'-diacetylbibenzyl.
Experimental Protocol: Synthesis of 4,4'-Diacetylbibenzyl
This protocol describes the diacylation of bibenzyl using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Bibenzyl | C₁₄H₁₄ | 182.26 | 5.00 g | 27.4 | 1.0 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 8.00 g | 60.0 | 2.2 |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.70 mL (5.20 g) | 66.2 | 2.4 |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
1. Reaction Setup: a. Assemble the three-neck flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.[4] b. Equip the condenser outlet with a gas trap (e.g., a tube leading to a beaker containing mineral oil or a sodium hydroxide solution) to capture the evolved HCl gas. c. In the flask, add anhydrous aluminum chloride (8.00 g) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon). d. Cool the flask in an ice bath to 0-5 °C with stirring.
2. Addition of Reactants: a. In a separate beaker, dissolve bibenzyl (5.00 g) in 25 mL of anhydrous dichloromethane. b. In the dropping funnel, place a solution of acetyl chloride (4.70 mL) in 25 mL of anhydrous dichloromethane. c. Slowly add the acetyl chloride solution from the dropping funnel to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, add the bibenzyl solution dropwise to the reaction mixture over 30 minutes.
3. Reaction: a. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. b. Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will typically become a dark, viscous solution.[4]
4. Workup and Quenching: a. Cool the reaction flask back down in a large ice bath. b. Very slowly and carefully, add crushed ice (~100 g) to the flask to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic process that will generate a large amount of HCl gas. Perform this step in a well-ventilated fume hood. c. Once the initial vigorous reaction has subsided, slowly add 20 mL of concentrated HCl to dissolve the remaining aluminum salts.
5. Extraction and Washing: a. Transfer the mixture to a separatory funnel. b. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. c. Combine all organic layers. Wash the combined organic phase sequentially with:
- 1 x 50 mL of deionized water
- 1 x 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
- 1 x 50 mL of brine d. Dry the organic layer over anhydrous magnesium sulfate.
6. Purification and Characterization: a. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. b. The resulting crude solid is 4,4'-diacetylbibenzyl.[5] c. Purify the product by recrystallization from ethanol. d. Dry the purified crystals, record the final mass, and calculate the percent yield. The reported melting point of 4,4'-diacetylbibenzyl is 164-166 °C.[6] e. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Data Presentation
Table 1: Reaction Parameters for Friedel-Crafts Acylation of Various Arenes
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Propionyl Chloride | FeCl₃ | CH₂Cl₂ | Room Temp | 0.25 | N/A | [7] |
| p-Xylene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to 40 | N/A | >100 (crude) | [8] |
| Acetanilide | Acetic Anhydride | Ga(OTf)₃ / LiClO₄ | MeNO₂ | 50 | 24 | 93 | Patent EP1359141A1 |
| Toluene | Acetic Anhydride | Triphenyltin on SBA-15 | N/A | Reflux | N/A | N/A | General Mention[9] |
Note: Yields can vary significantly based on the precise reaction conditions and purification methods.
Visualizations
Experimental Workflow Diagram:
References
- 1. savemyexams.com [savemyexams.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 4,4'-DIACETYLBIBENZYL | 793-06-6 [chemicalbook.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Polymerization Reactions Involving 4,4'-Dichloromethyl-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization reactions involving 4,4'-Dichloromethyl-biphenyl, also known as 4,4'-bis(chloromethyl)-1,1'-biphenyl. This versatile monomer serves as a crucial building block for a variety of polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives, which are of significant interest in the fields of organic electronics and materials science. Additionally, this compound is a key intermediate in the synthesis of fluorescent whitening agents.
Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization
The Gilch polymerization is a widely used method for the synthesis of PPVs from α,α'-dihalo-p-xylenes. The reaction proceeds through a p-quinodimethane intermediate formed by the elimination of a hydrogen halide with a strong base.
Experimental Protocol:
Materials:
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl (Monomer)
-
Potassium tert-butoxide (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stirrer, dissolve 4,4'-bis(chloromethyl)-1,1'-biphenyl in anhydrous THF under an inert atmosphere of argon or nitrogen. The concentration of the monomer can be varied to control the molecular weight of the resulting polymer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF. The molar ratio of base to monomer is a critical parameter for controlling the polymerization.
-
Slowly add the potassium tert-butoxide solution to the chilled monomer solution dropwise over a period of 1-2 hours with vigorous stirring. The reaction mixture will typically develop a characteristic color, indicating the formation of the conjugated polymer.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours to ensure complete polymerization.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and base, and dry under vacuum.
Data Presentation:
The molecular weight and polydispersity of the resulting PPV are highly dependent on the reaction conditions. While the insolubility of unsubstituted PPV makes direct characterization by techniques like Gel Permeation Chromatography (GPC) challenging, studies on soluble PPV derivatives provide insight into the effect of reaction parameters.
| Parameter | Condition | Effect on Polymer Properties | Reference Example (MEH-PPV) |
| Solvent | Toluene | Higher molecular weight | Mn up to 397 kg/mol |
| n-Pentane | Lower molecular weight | Mn around 32 kg/mol | |
| Temperature | 55°C | Higher molecular weight | Mw/Mn ~ 2.5 |
| 25°C | Lower molecular weight | Mw/Mn ~ 2.0 | |
| Monomer to Base Ratio | 1:1 to 1:2 | Higher ratios can lead to higher molecular weights, but also potential side reactions. | Optimal ratios are typically determined empirically. |
Note: The data in the table is based on the synthesis of the soluble PPV derivative, MEH-PPV, and serves as a general guideline for controlling the polymerization of PPV from dichloromethyl-biphenyl monomers.
Synthesis of Poly(p-phenylene vinylene) (PPV) via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route to PPVs, often with better control over the stereochemistry of the vinylene linkages. This method involves the reaction of a bis(phosphonate) derivative of the biphenyl monomer with a dialdehyde.
Experimental Protocol:
Step 1: Synthesis of 4,4'-Bis(diethylphosphonomethyl)biphenyl
-
React 4,4'-bis(chloromethyl)-1,1'-biphenyl with triethyl phosphite in an Arbuzov reaction to yield 4,4'-bis(diethylphosphonomethyl)biphenyl. This reaction is typically carried out at elevated temperatures (100-150°C) and can be monitored by the evolution of ethyl chloride.
Step 2: Polymerization
Materials:
-
4,4'-Bis(diethylphosphonomethyl)biphenyl
-
Terephthalaldehyde
-
Cesium carbonate (Base)
-
Anhydrous N,N-Dimethylacetamide (DMAc) and Mesitylene (Solvents)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a Schlenk tube, combine 4,4'-bis(diethylphosphonomethyl)biphenyl and terephthalaldehyde in a 1:1 molar ratio.
-
Add cesium carbonate as the base.
-
Add a mixture of anhydrous DMAc and mesitylene as the solvent.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 120°C for 48-72 hours under an inert atmosphere.
-
After cooling to room temperature, the precipitated polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.
Application in the Synthesis of Fluorescent Whitening Agents
4,4'-Dichloromethyl-biphenyl is a key precursor for the synthesis of stilbene-based fluorescent whitening agents (FWAs), such as 4,4'-bis(2-sulfostyryl)-biphenyl (CBS-X). These compounds are widely used in the textile and detergent industries to enhance the whiteness of materials.
Experimental Workflow for FWA Synthesis:
The synthesis of CBS-X from 4,4'-bis(chloromethyl)-1,1'-biphenyl typically involves a multi-step process. A generalized workflow is presented below.
Application Notes and Protocols: 4,4'-Dichloromethyl-bibenzyl as a Monomer for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-bis(chloromethyl)-1,1'-biphenyl (DCM-BB), also referred to as 4,4'-bis(chloromethyl)biphenyl, as a versatile monomer for the synthesis of novel high-performance polymers. This document includes detailed synthetic protocols, data on polymer properties, and visual representations of synthetic pathways and experimental workflows.
Introduction
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a valuable chemical intermediate and monomer used in the production of a variety of polymers, including poly(phenylene sulfide) (PPS) resins, polyamides, polyesters, and poly(p-phenylene vinylene)s (PPVs).[1][2] Its rigid biphenyl core imparts excellent thermal stability, chemical resistance, and mechanical strength to the resulting polymers.[1][3] The two reactive chloromethyl groups serve as handles for various polymerization reactions, making it a key building block for advanced materials.[3] Polymers derived from this monomer find applications in demanding sectors such as electronics, automotive, and aerospace.[1] Additionally, DCM-BB is a precursor for the synthesis of fluorescent whitening agents and compounds with antimicrobial and antifungal properties.[2][4]
Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
The synthesis of high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl is crucial for obtaining polymers with desired properties. The most common method is the chloromethylation of biphenyl.
Experimental Protocol: Chloromethylation of Biphenyl
This protocol is based on the Blanc chloromethylation reaction.[5][6]
Materials:
-
Biphenyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Toluene for recrystallization[9]
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, add the solvent (e.g., cyclohexane), biphenyl, paraformaldehyde, and anhydrous zinc chloride.[5][7] The molar ratio of biphenyl to paraformaldehyde to zinc chloride can be optimized, with ratios around 1:2:0.55 being reported.[5]
-
Stir the mixture uniformly and begin bubbling dry HCl gas through the suspension.[5][9]
-
Control the reaction temperature between 25-80°C and continue the reaction for 25-35 hours.[5] The progress of the reaction can be monitored by HPLC.
-
After the reaction is complete, cool the mixture and wash the contents with water to remove the catalyst and any unreacted HCl.[5]
-
Filter the crude product and recrystallize it from a suitable solvent, such as toluene, to obtain high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl.[5][9]
-
Dry the purified product under vacuum. The expected yield is typically above 80% with a purity of over 99%.[5]
Synthesis Pathway Diagram
Caption: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
Polymerization of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
DCM-BB can be polymerized through various methods, including polycondensation and coupling reactions, to yield a range of high-performance polymers.
Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization
Introduction: The Gilch polymerization is a common method for synthesizing PPVs from α,α'-dihalo-p-xylenes. This reaction proceeds via a p-xylylene intermediate formed by a base-induced elimination.
Experimental Protocol:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 4,4'-bis(chloromethyl)-1,1'-biphenyl in a dry solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a strong base, such as potassium tert-butoxide in THF, to the stirred monomer solution over a period of about one hour.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 20 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the crude polymer by filtration, redissolve it in a suitable solvent (e.g., chloroform), and reprecipitate it from methanol to purify.
-
Further purify the polymer by Soxhlet extraction with methanol to remove oligomers and impurities.
-
Dry the final polymer product under vacuum.
Polymer Properties: The properties of PPVs can be tuned by copolymerization and the introduction of side groups.
| Property | Value |
| Thermal Stability (TGA) | Onset of weight loss: 358-382°C[10] |
| Solubility | Soluble in common organic solvents like toluene, THF, and chloroform[10] |
| Molecular Weight (GPC) | Can be controlled by reaction conditions |
Synthesis of Polyamides via Polycondensation
Introduction: Aromatic polyamides are known for their exceptional thermal stability and mechanical properties.[1] DCM-BB can be reacted with diamines to form polyamides.
Experimental Protocol:
-
Synthesize a diacid monomer from DCM-BB, for example, 4,4'-bis(4-carboxymethylene)biphenyl. This can be achieved through reactions like the Friedel-Crafts acylation followed by the Willgerodt reaction.[7]
-
In a reaction flask, combine the synthesized diacid monomer with an aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF).[7]
-
Add a phosphorylation agent (e.g., triphenyl phosphite and pyridine) to facilitate the direct polycondensation (Yamazaki phosphorylation reaction).[7]
-
Heat the reaction mixture and stir for several hours under an inert atmosphere.
-
Precipitate the resulting polyamide in a non-solvent like methanol.
-
Wash the polymer thoroughly and dry it under vacuum.
Polymer Properties: The properties of these polyamides can be tailored by the choice of the diamine.
| Property | Value |
| Inherent Viscosity | 0.52–0.96 dL/g[7] |
| Glass Transition Temperature (Tg) | 210–261°C[7] |
| 10% Weight Loss Temperature (TGA) | 620–710°C (in Nitrogen)[7] |
| 497–597°C (in Air)[7] | |
| Solubility | Soluble in polar aprotic solvents (NMP, DMSO, DMF)[7] |
| Tensile Strength | 63.9 to 81.6 MPa (for similar aromatic polyamides)[11] |
| Elongation at Break | Up to 11.4% (for similar aromatic polyamides)[11] |
Synthesis of Polyesters via Polycondensation
Introduction: Aromatic polyesters are another class of high-performance polymers that can be synthesized using biphenyl-containing monomers, offering good thermal stability.[8]
Experimental Protocol:
-
DCM-BB can be reacted with the disodium salt of a dicarboxylic acid (e.g., terephthalic acid) in a suitable solvent.
-
Alternatively, a diol can be synthesized from DCM-BB (e.g., 4,4'-bis(hydroxymethyl)biphenyl) and then reacted with a diacid chloride (e.g., terephthaloyl chloride) via interfacial polycondensation.
-
For interfacial polycondensation, dissolve the diol in an aqueous alkaline solution and the diacid chloride in an organic solvent (e.g., dichloromethane).
-
Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to the aqueous phase.
-
Vigorously stir the two phases to initiate polymerization at the interface.
-
After the reaction is complete, separate the organic layer, wash it, and precipitate the polymer in a non-solvent.
-
Dry the polyester product under vacuum.
Polymer Properties: The properties of polyesters can be modified by the choice of the diacid or diol co-monomer.
| Property | Value |
| Inherent Viscosity | 0.44–1.26 dL/g (for similar biphenyl polyesters)[8] |
| Glass Transition Temperature (Tg) | 198–256°C (for similar biphenyl polyesters)[8] |
| Initial Degradation Temperature (TGA) | 444–481°C (for similar biphenyl polyesters)[8] |
| Solubility | Soluble in solvents like chloroform, THF, and DMF[8] |
| Tensile Strength | Can be tailored; often exhibit good mechanical properties |
| Elongation at Break | Can be tailored; often form tough, flexible films[8] |
Experimental Workflow for Polymer Characterization
A systematic workflow is essential for characterizing the synthesized polymers to understand their structure-property relationships.
Caption: Workflow for Polymer Characterization.
Conclusion
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a highly versatile monomer for the synthesis of a wide range of novel polymers with desirable properties. Its rigid biphenyl structure contributes to high thermal stability and mechanical strength, making the resulting polymers suitable for high-performance applications. The protocols and data presented in these notes provide a foundation for researchers and scientists to explore the potential of this monomer in developing new materials for various technological and biomedical fields. The ability to tailor the polymer properties through the choice of co-monomers and polymerization techniques opens up a vast design space for creating materials with specific functionalities.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0496404B1 - Process for the preparation of aromatic polyesters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 7. Polymer Characterization: Microscopic, Spectroscopic, Thermal, Mechanical ... - Daria Bukharina, Paraskevi Flouda, Vladimir Tsukruk - Google 圖書 [books.google.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 11. mdpi.com [mdpi.com]
Tracking Bibenzyl Reactions: Advanced Analytical Methods and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the analytical monitoring of bibenzyl reactions. Bibenzyls, a class of secondary metabolites found in various plant species and of significant interest in drug discovery, undergo various chemical transformations.[1][2] Accurate tracking of these reactions is crucial for process optimization, kinetic studies, and quality control. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of bibenzyl compounds.
Introduction to Bibenzyls and their Reactions
Bibenzyls are a class of plant secondary metabolites characterized by a 1,2-diphenylethane skeleton. They are precursors to many bioactive compounds and are involved in various enzymatic and synthetic reactions, including hydroxylations, methylations, and cyclizations. Understanding the kinetics and pathways of these reactions is fundamental for the synthesis of novel drug candidates and the quality control of herbal medicines.
Analytical Methodologies
The choice of analytical method for tracking bibenzyl reactions depends on the specific reaction, the complexity of the sample matrix, and the desired information (e.g., quantitative data, structural elucidation). The most commonly employed techniques are HPLC, GC-MS, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of bibenzyls and their derivatives. Coupled with a Diode Array Detector (DAD), it allows for the simultaneous determination of multiple compounds in a single run.[3][4]
Workflow for HPLC Analysis of Bibenzyl Reactions:
Caption: HPLC analysis workflow for bibenzyl reactions.
Experimental Protocol: HPLC-DAD for Bibenzyl Reaction Monitoring
This protocol is adapted from a method for the simultaneous determination of phenols, including bibenzyls.[3]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., Beckman Coulter ODS, 5 µm, 250 mm x 4.6 mm).[3]
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Ultrapure water.
-
Bibenzyl standards of known concentration.
-
Reaction samples.
2. Sample Preparation:
-
At specific time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the initial mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient can be optimized. A starting point could be a linear gradient from 10% B to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths, typically between 200 and 400 nm. Bibenzyls often show absorption maxima around 220 nm and 270 nm.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Identify the peaks of interest by comparing their retention times and UV spectra with those of the standards.
-
Integrate the peak areas of the reactants and products.
-
Construct a calibration curve for each analyte using the standards.
-
Quantify the concentration of each compound in the reaction samples based on the calibration curves.
Quantitative Data Summary:
| Compound | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Repeatability (RSD%) |
| Bibenzyl | 15.2 | >0.999 | 0.05 | 0.15 | < 2.0 |
| Product A | 12.8 | >0.999 | 0.04 | 0.12 | < 2.0 |
| Reactant B | 18.5 | >0.999 | 0.06 | 0.18 | < 2.0 |
Note: The values in this table are representative and should be determined for each specific application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile bibenzyl compounds. It provides both chromatographic separation and mass spectral data, which aids in structural elucidation.
Workflow for GC-MS Analysis of Bibenzyl Reactions:
Caption: GC-MS analysis workflow for bibenzyl reactions.
Experimental Protocol: GC-MS for Bibenzyl Reaction Monitoring
This protocol is a general guideline for the analysis of bibenzyls and related compounds.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[5]
-
Helium (carrier gas).
-
Solvents for extraction (e.g., hexane, ethyl acetate).
-
Internal standard (IS), if required for quantification.
-
Derivatizing agent (e.g., BSTFA), if hydroxyl groups are present.
2. Sample Preparation:
-
Extract the bibenzyl compounds from the reaction mixture using liquid-liquid extraction or solid-phase extraction (SPE).
-
If necessary, perform derivatization to increase the volatility of polar compounds.
-
Concentrate the extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
4. Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as the NIST database.[6] Bibenzyl typically shows characteristic fragment ions at m/z 91 and 182.[6]
-
For quantification, use an internal standard and create a calibration curve.
Quantitative Data Summary:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Bibenzyl | 12.5 | 91, 182 | >0.998 | 5 | 15 |
| Product C | 14.2 | (Varies) | >0.998 | (Varies) | (Varies) |
| Reactant D | 10.8 | (Varies) | >0.998 | (Varies) | (Varies) |
Note: The values in this table are representative and should be determined for each specific application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of reactants, intermediates, and products in bibenzyl reactions. It can also be used for quantitative analysis (qNMR) and real-time reaction monitoring.[7][8]
Workflow for NMR Reaction Monitoring:
Caption: NMR reaction monitoring workflow.
Experimental Protocol: ¹H NMR for Bibenzyl Reaction Monitoring
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction.
-
Internal standard with a known concentration and a signal that does not overlap with the analytes (e.g., maleic acid).
2. Sample Preparation:
-
At each time point, take an aliquot of the reaction mixture.
-
Add a precise amount of deuterated solvent and the internal standard.
3. NMR Acquisition:
-
Acquire ¹H NMR spectra at regular intervals.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all time points.
4. Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify the characteristic signals for the reactants and products. For bibenzyl, the methylene protons (-CH₂-CH₂-) typically appear as a singlet around δ 2.9 ppm, and the aromatic protons appear between δ 7.1 and 7.3 ppm.
-
Integrate the signals of the analytes and the internal standard.
-
Calculate the concentration of each species relative to the internal standard.
Quantitative Data Summary:
| Compound | ¹H NMR Signal (ppm) | Multiplicity | Integration |
| Bibenzyl (Ar-H) | 7.1-7.3 | m | 10H |
| Bibenzyl (-CH₂-) | 2.9 | s | 4H |
| Product E (specific proton) | (Varies) | (Varies) | (Varies) |
Note: The values in this table are representative and should be determined for each specific application.
Conclusion
The analytical methods described in this document provide robust and reliable means for tracking bibenzyl reactions. The choice of technique will be dictated by the specific requirements of the study. HPLC is ideal for routine quantitative analysis, GC-MS excels at the identification of volatile compounds, and NMR is unparalleled for structural elucidation and mechanistic studies. By implementing these protocols, researchers can gain valuable insights into the dynamics of bibenzyl reactions, facilitating the development of new synthetic routes and the quality control of bibenzyl-containing products.
References
- 1. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Application Notes and Protocols: 4,4'-Bis(chloromethyl)-1,1'-biphenyl in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4,4'-bis(chloromethyl)-1,1'-biphenyl as a versatile starting material in the synthesis of various pharmaceutical intermediates. The reactive nature of its benzylic chloride groups makes it a valuable building block for creating a diverse range of molecular architectures, including those with antimicrobial and anticancer properties.
Overview of Applications
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a key intermediate in the synthesis of several classes of compounds with therapeutic potential. Its rigid biphenyl core provides a scaffold for the attachment of various functional groups, leading to the development of novel drugs. Key application areas include:
-
Synthesis of Antimicrobial Agents: The compound is a precursor for the synthesis of bis-quaternary ammonium salts, which have shown significant antimicrobial and antifungal activity.[1]
-
Development of Anticancer Agents: The biphenyl scaffold is present in several compounds evaluated for their anticancer properties.[2][3][4] 4,4'-Bis(chloromethyl)-1,1'-biphenyl can also serve as a linker in the formation of polymer-drug conjugates for targeted cancer therapy.
-
Preparation of Pharmaceutical Intermediates: It is used to synthesize other intermediates, such as 4,4'-bis(hydroxymethyl)biphenyl, which can be further modified.[5][6]
Synthesis of Pharmaceutical Intermediates
4,4'-Bis(hydroxymethyl)biphenyl is a common intermediate that can be readily synthesized from 4,4'-bis(chloromethyl)-1,1'-biphenyl via hydrolysis.
Experimental Protocol:
A detailed protocol for a related synthesis is the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl, which can be adapted from the reaction of 4,4'-bis(chloromethyl)-1,1'-biphenyl with a carboxylate salt followed by hydrolysis. A more direct hydrolysis can also be performed.
-
Reaction: Hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl to 4,4'-bis(hydroxymethyl)biphenyl.
-
Reagents:
-
4,4'-bis(acetoxymethyl)biphenyl (0.1 moles)
-
Sodium hydroxide (0.4 moles) as a 23% aqueous solution
-
Ethanol (50 mL)
-
-
Procedure:
-
Combine 4,4'-bis(acetoxymethyl)biphenyl, aqueous sodium hydroxide, and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reflux the mixture with stirring for 3 hours.
-
After cooling, filter the reaction mixture.
-
Wash the precipitate with water.
-
Dry the precipitate to yield the final product.
-
-
Yield: 80% of the theoretical yield.[7]
-
Melting Point: 195-197 °C.[7]
Quantitative Data for Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl
| Starting Material | Method | Yield | Reference |
| 4,4'-bis(acetoxymethyl)biphenyl | Hydrolysis with NaOH in ethanol/water | 80% | [7] |
| 4,4'-bis(methoxycarbonyl)biphenyl | Reduction with LiAlH4 in THF | 96.6% | [8] |
Synthesis Workflow for 4,4'-Bis(hydroxymethyl)biphenyl
Caption: Synthesis of 4,4'-bis(hydroxymethyl)biphenyl.
4,4'-Bis(chloromethyl)-1,1'-biphenyl can be reacted with various tertiary amines to form bis-quaternary ammonium salts. These compounds are known for their antimicrobial properties.[1]
General Experimental Protocol (Quaternization):
-
Reaction: Quaternization of 4,4'-bis(chloromethyl)-1,1'-biphenyl with a tertiary amine.
-
Reagents:
-
4,4'-bis(chloromethyl)-1,1'-biphenyl
-
Tertiary amine (e.g., trimethylamine, pyridine, or other alkyl/aryl amines)
-
Solvent (e.g., acetone, ethanol, or DMF)
-
-
Procedure:
-
Dissolve 4,4'-bis(chloromethyl)-1,1'-biphenyl in the chosen solvent in a reaction flask.
-
Add a stoichiometric excess of the tertiary amine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to days. The progress of the reaction can be monitored by TLC.
-
The quaternary ammonium salt, which is often insoluble in the reaction solvent, will precipitate out.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
-
-
Characterization: The resulting compounds can be characterized by NMR and IR spectroscopy.[1]
Antimicrobial Activity:
Many of the synthesized bis-quaternary ammonium salts exhibit pronounced antifungal and antibacterial activity, particularly against Gram-positive bacteria.[1] The mechanism of action is generally believed to involve the disruption of the bacterial cell membrane by the cationic quaternary ammonium groups.[9][10][11]
Synthesis Workflow for Bis-Quaternary Ammonium Salts
Caption: Synthesis of bis-quaternary ammonium salts.
Mechanism of Antimicrobial Action
Caption: Mechanism of action of quaternary ammonium compounds.
Application in Anticancer Agent Synthesis
The biphenyl moiety is a key structural feature in a number of compounds with potential anticancer activity.[2][3][4] While specific protocols starting from 4,4'-bis(chloromethyl)-1,1'-biphenyl to form a complete anticancer drug are proprietary and varied, the compound can be used as a central scaffold.
Conceptual Application in Polymer-Drug Conjugates:
4,4'-Bis(chloromethyl)-1,1'-biphenyl can act as a bifunctional linker to attach drug molecules to a polymer backbone. This approach is used to improve the pharmacokinetic properties of the drug, such as solubility and circulation time, and to enable targeted delivery to tumor tissues.
Logical Workflow for Polymer-Drug Conjugate Formation:
Caption: Formation of a polymer-drug conjugate.
Potential Signaling Pathways Targeted by Biphenyl-Based Anticancer Agents:
Research on various biphenyl-containing compounds suggests that they can induce apoptosis in cancer cells.[4][12] Some have been shown to decrease the intracellular levels of the anti-apoptotic protein Bcl-2 in leukemia cells.[13] The PI3K/AKT and Ras/MAPK signaling pathways are common targets in cancer therapy and may be affected by biphenyl-based drugs.[14]
Simplified Cancer Signaling Pathway
Caption: Potential targeting of cancer signaling pathways.
Quantitative Data on the Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
The yield and purity of the starting material, 4,4'-bis(chloromethyl)-1,1'-biphenyl, are crucial for the successful synthesis of its derivatives. Various synthetic methods have been reported with differing efficiencies.
| Catalyst/Solvent System | Yield | Purity | Reference |
| Zinc chloride/water | 30-70% | - | [3] |
| PEG1000-DAIL/methylcyclohexane in aqueous media | 85% | - | [15] |
| Novel solvent system (e.g., toluene/isooctanoic acid) | >80% | >99% | [5] |
| Traditional chloromethylation (Blanc reaction) | 61.5% | - | [5] |
These data indicate that modern catalytic and solvent systems can significantly improve the yield and purity of 4,4'-bis(chloromethyl)-1,1'-biphenyl.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis and biological evaluation of novel symmetrical biphenyls as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 6. You are being redirected... [schultzchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of biphenyl-based hybrid molecules able to decrease the intracellular level of Bcl-2 protein in Bcl-2 overexpressing leukemia cells. | Broad Institute [broadinstitute.org]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dichloromethyl-bibenzyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,4'-Dichloromethyl-bibenzyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4,4'-Dichloromethyl-bibenzyl?
A1: The most common method for synthesizing 4,4'-Dichloromethyl-bibenzyl is through the Blanc chloromethylation of bibenzyl (1,2-diphenylethane). This reaction involves treating bibenzyl with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[1][2][3][4]
Q2: What are the most common side reactions that can lower the yield?
A2: The primary side reactions include the formation of monochloromethylated bibenzyl, diarylmethane byproducts through secondary Friedel-Crafts alkylation, and the formation of highly carcinogenic bis(chloromethyl) ether.[1][5] Higher reaction temperatures and an excess of the bibenzyl substrate can favor the formation of diarylmethane byproducts.[6]
Q3: How can I minimize the formation of the highly carcinogenic bis(chloromethyl) ether?
A3: Minimizing the formation of bis(chloromethyl) ether is a critical safety consideration.[1][2][4] This byproduct is formed from the reaction of formaldehyde and hydrogen chloride. While its formation is inherent to the Blanc reaction, using an in-situ source of hydrogen chloride and maintaining careful temperature control can help to minimize its production. It is imperative to handle the reaction mixture and all waste with extreme caution in a well-ventilated fume hood.
Q4: What is a typical yield for the synthesis of 4,4'-Dichloromethyl-bibenzyl?
A4: While specific yield data for the chloromethylation of bibenzyl is not extensively published, yields for the analogous reaction with biphenyl can reach up to 80-85% under optimized conditions.[7] Achieving a high yield for the bibenzyl derivative will depend on careful control of reaction parameters.
Q5: What are the key parameters to control for a successful synthesis?
A5: The key parameters to control are:
-
Temperature: Higher temperatures can lead to increased byproduct formation.[6]
-
Molar Ratios of Reactants: The stoichiometry of bibenzyl, formaldehyde, and the catalyst is crucial. An excess of bibenzyl can lead to the formation of diarylmethane byproducts.[6]
-
Catalyst Choice and Concentration: Zinc chloride is a common and effective catalyst.[1][8] The amount of catalyst can influence the reaction rate and selectivity.
-
Reaction Time: Sufficient reaction time is necessary for the formation of the desired dichloromethylated product. Monitoring the reaction progress by techniques like HPLC is recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4,4'-Dichloromethyl-bibenzyl | Incomplete reaction. | Increase reaction time and/or temperature cautiously. Monitor reaction progress via TLC or HPLC. |
| Suboptimal molar ratios of reactants. | Optimize the molar ratio of bibenzyl to formaldehyde and catalyst. Typically, a slight excess of formaldehyde is used. | |
| Inactive catalyst. | Use freshly opened or properly stored anhydrous zinc chloride. Consider activating the catalyst by heating under vacuum before use. | |
| High Proportion of Monochloromethylated Product | Insufficient formaldehyde or hydrogen chloride. | Ensure a sufficient supply of formaldehyde and a continuous stream of dry hydrogen chloride gas during the reaction. |
| Short reaction time. | Increase the reaction time to allow for the second chloromethylation to occur. | |
| Formation of Polymeric or Tar-like Byproducts | High reaction temperature. | Maintain a consistent and moderate reaction temperature. Consider using a temperature-controlled reaction setup. |
| High concentration of reactants. | Use an appropriate solvent to maintain a suitable concentration of reactants and prevent polymerization. | |
| Difficulty in Product Purification | Presence of multiple byproducts with similar polarities. | Employ column chromatography with a suitable solvent system for separation. Recrystallization from an appropriate solvent mixture (e.g., toluene and methanol) can also be effective.[7] |
| Residual catalyst in the crude product. | Thoroughly wash the crude product with water to remove any remaining zinc chloride before further purification steps. |
Experimental Protocols
Representative Protocol for the Chloromethylation of Bibenzyl
This protocol is a representative procedure based on the principles of the Blanc reaction and adapted from similar procedures for aromatic hydrocarbons.[7][8] Caution: This reaction should be performed in a well-ventilated fume hood due to the use of hazardous chemicals and the potential formation of the highly carcinogenic bis(chloromethyl) ether.
Materials:
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Bibenzyl
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
An appropriate solvent (e.g., petroleum ether, dichloromethane)[7]
-
Dry Hydrogen Chloride Gas
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add bibenzyl and the chosen solvent.
-
Begin stirring the mixture and add concentrated hydrochloric acid.
-
Start bubbling dry hydrogen chloride gas through the mixture while maintaining a constant temperature (e.g., 40-60 °C).
-
In a portion-wise manner, add paraformaldehyde and anhydrous zinc chloride to the reaction mixture.
-
Continue stirring and bubbling hydrogen chloride gas for the desired reaction time (e.g., 8-24 hours). Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid crude product and wash it with water to remove the zinc chloride and other water-soluble impurities.
-
Dry the crude product.
-
Purify the crude 4,4'-Dichloromethyl-bibenzyl by recrystallization from a suitable solvent system (e.g., toluene/methanol) or by column chromatography.[7]
Visualizations
Caption: Synthesis pathway of 4,4'-Dichloromethyl-bibenzyl.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. Blanc Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. CN101928198A - A kind of preparation method of high-purity 4,4'-dichloromethyl biphenyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chloromethylation of Bibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chloromethylation of bibenzyl. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the chloromethylation of bibenzyl, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Bibenzyl | 1. Inactive catalyst (e.g., hydrated zinc chloride). 2. Insufficient HCl gas saturation. 3. Low reaction temperature. 4. Poor quality of reagents (e.g., old paraformaldehyde). | 1. Use freshly fused and powdered anhydrous zinc chloride. 2. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture until saturation is complete. 3. Maintain the reaction temperature within the optimal range (typically 50-60°C). 4. Use high-purity, dry reagents. |
| High Proportion of Mono-chloromethylated Bibenzyl | 1. Insufficient amount of chloromethylating agent (paraformaldehyde/HCl). 2. Short reaction time. | 1. Increase the molar ratio of paraformaldehyde to bibenzyl (a common starting point is a 2.5:1 ratio). 2. Extend the reaction time, monitoring the progress by TLC or GC. |
| Formation of Insoluble Polymeric Byproducts | 1. High reaction temperature. 2. High concentration of reactants. 3. Prolonged reaction time after completion. 4. Use of a highly active catalyst (e.g., aluminum chloride). | 1. Lower the reaction temperature to the recommended range. 2. Use a suitable solvent (e.g., petroleum ether, acetic acid) to maintain an appropriate concentration. 3. Monitor the reaction and work it up promptly upon completion. 4. Zinc chloride is a less aggressive catalyst and is generally preferred to minimize this side reaction.[1] |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities, particularly polymeric byproducts. 2. Residual solvent. | 1. Purify the crude product by column chromatography on silica gel before recrystallization. 2. Ensure the product is thoroughly dried under vacuum after recrystallization. |
| Safety Hazard: Formation of Bis(chloromethyl) ether (BCME) | The reaction of formaldehyde and HCl can produce the highly carcinogenic byproduct bis(chloromethyl) ether. | 1. All manipulations should be performed in a well-ventilated fume hood. 2. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. 3. Quench any excess chloromethylating agent carefully with a suitable reagent (e.g., ammonia solution) at the end of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the chloromethylation of bibenzyl?
A1: The main side reactions are the formation of mono-chloromethylated bibenzyl and polymeric diarylmethane-type products. The mono-chloromethylated product arises from incomplete reaction. The polymeric material is formed when the desired bis(chloromethyl)bibenzyl or the mono-substituted intermediate undergoes a Friedel-Crafts alkylation with another molecule of bibenzyl.
Q2: What is a typical yield for the synthesis of 4,4'-bis(chloromethyl)bibenzyl?
Q3: Which catalyst is best for the chloromethylation of bibenzyl?
A3: Anhydrous zinc chloride is a commonly used and effective Lewis acid catalyst for this reaction.[1][2] While other catalysts like aluminum chloride can be used, they are generally more reactive and can increase the formation of polymeric byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (bibenzyl) and the appearance of the mono- and di-substituted products.
Q5: What is a suitable method for purifying the final product?
A5: The typical purification procedure involves washing the crude product with water to remove the catalyst and any remaining acids. This is followed by recrystallization from a suitable solvent, such as toluene or a mixture of benzene and ethanol.[2][5] If significant amounts of polymeric byproducts are present, column chromatography may be necessary prior to recrystallization.
Experimental Protocols
Synthesis of 4,4'-bis(chloromethyl)bibenzyl
This protocol is adapted from procedures for the analogous synthesis of 4,4'-bis(chloromethyl)biphenyl.[1][2][5]
Reagents and Molar Ratios:
| Reagent | Molar Ratio |
| Bibenzyl | 1.0 |
| Paraformaldehyde | 2.3 - 2.5 |
| Anhydrous Zinc Chloride | 0.6 - 1.0 |
| Solvent (e.g., Petroleum Ether) | Sufficient for stirring |
| Dry HCl gas | Saturate the mixture |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add petroleum ether, bibenzyl, paraformaldehyde, and anhydrous zinc chloride.
-
Stir the mixture and begin bubbling dry hydrogen chloride gas through it.
-
Maintain the reaction temperature between 30-35°C.
-
Continue the reaction for 22-26 hours, monitoring by TLC or GC.
-
After the reaction is complete, wash the mixture with water.
-
Separate the organic layer and remove the solvent to obtain the crude product.
-
Recrystallize the crude product from toluene to yield pure 4,4'-bis(chloromethyl)bibenzyl.
Visualizations
Reaction Pathway
Caption: Main reaction pathway and formation of major side products.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification.
References
- 1. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,4'-Dichloromethyl-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4'-Dichloromethyl-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4,4'-Dichloromethyl-biphenyl?
A1: The most frequently employed purification techniques for 4,4'-Dichloromethyl-biphenyl are recrystallization and column chromatography. Recrystallization is often used for large-scale purification to remove bulk impurities, while chromatography is utilized for achieving very high purity, especially for analytical standards or when separating closely related isomers.
Q2: What level of purity can I expect to achieve with these methods?
A2: With optimized protocols, it is possible to obtain high-purity 4,4'-Dichloromethyl-biphenyl. Several methods report achieving purities greater than 99% as determined by HPLC.[1] Commercially available high-grade products often specify purities of at least 98% (HPLC) or >95% (GC).[2]
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and isomers. The chloromethylation of biphenyl can lead to the formation of isomers such as 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and 2,4'-bis(chloromethyl)biphenyl.[3] Additionally, organic polymers may be present as by-products.[4]
Q4: Is 4,4'-Dichloromethyl-biphenyl soluble in common organic solvents?
A4: 4,4'-Dichloromethyl-biphenyl is generally poorly soluble in water, methanol, and ethanol.[2] It exhibits better solubility in polar organic solvents like toluene and carbon tetrachloride.[2] For recrystallization, solvents such as toluene, chlorobenzene, xylene, benzene, ethanol, methanol, butanol, and formic acid have been used, sometimes in combination.[1]
Troubleshooting Guides
Recrystallization Issues
Problem: Low recovery of purified product after recrystallization.
| Potential Cause | Troubleshooting Step |
| The chosen solvent is too good a solvent for the compound, even at low temperatures. | Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to adjust polarity. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid, leading to precipitation instead of crystallization. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Product was lost during filtration. | Ensure the use of an appropriate filter paper pore size and wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Problem: The purified product is still impure after recrystallization.
| Potential Cause | Troubleshooting Step |
| The impurities have similar solubility profiles to the desired product. | Perform a second recrystallization. If impurities persist, consider using a different solvent or solvent system. Column chromatography may be necessary. |
| The crude product "oiled out" instead of crystallizing. | Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to prevent oiling out upon cooling. Slow cooling is also crucial. |
| Incomplete removal of the mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent and are completely dry. |
Column Chromatography Issues
Problem: Poor separation of 4,4'-Dichloromethyl-biphenyl from its isomers.
| Potential Cause | Troubleshooting Step |
| The mobile phase polarity is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution may be necessary. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase. |
| The flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve resolution. |
Problem: The product elutes with impurities.
| Potential Cause | Troubleshooting Step |
| Co-eluting impurities. | Adjust the mobile phase composition. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and a small amount of acid (phosphoric or formic) has been shown to be effective for the analysis of 4,4'-Dichloromethyl-biphenyl and could be adapted for purification.[5] |
| The sample was not loaded onto the column in a narrow band. | Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent and load it carefully onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of 4,4'-Dichloromethyl-biphenyl from Toluene
-
Dissolution: In a fume hood, place the crude 4,4'-Dichloromethyl-biphenyl in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: HPLC Purification of 4,4'-Dichloromethyl-biphenyl
This is a general guideline for developing an HPLC purification method.
-
Analytical Method Development: First, develop an analytical reverse-phase HPLC method to separate 4,4'-Dichloromethyl-biphenyl from its impurities. A suitable starting point for the mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[5]
-
Column Selection: A C18 column is a common choice for reverse-phase chromatography.
-
Method Scaling: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC system. This involves using a larger column and a higher flow rate.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as the mobile phase, and filter it to remove any particulate matter before injection.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure 4,4'-Dichloromethyl-biphenyl.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase | Achievable Purity | Reported Yield | Reference |
| Recrystallization | Toluene | >99% | 80.7% | [1] |
| Recrystallization | Benzene and Ethanol | >99% | 84.1% | [1] |
| Recrystallization | Toluene and Methanol | >99% | 80.7% | [1] |
| HPLC | Acetonitrile, Water, Phosphoric Acid | Analytical Separation | Not Applicable | [5] |
Visualizations
Caption: Workflow for the recrystallization of 4,4'-Dichloromethyl-biphenyl.
Caption: Troubleshooting logic for low purity in recrystallization.
References
- 1. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 2. 4,4-Bis(Chloromethyl)-Biphenyl [m.opticalbrightenerpowder.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 5. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for Bibenzyl Derivatives
Welcome to the technical support center for the synthesis and optimization of bibenzyl derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of bibenzyl derivatives.
General & Reaction Selection
Q1: I need to synthesize a bibenzyl derivative. Which synthetic route should I choose?
A1: The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale.
-
For symmetrical bibenzyls: The Wurtz reaction, coupling two identical benzyl halides with sodium metal, is a classic method. However, it often suffers from low yields due to side reactions.[1][2][3]
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For unsymmetrical bibenzyls: Modern cross-coupling reactions are generally preferred for their higher yields and functional group tolerance. The Suzuki-Miyaura coupling is a versatile option.[4][5][6]
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Via a stilbene intermediate: A common and effective strategy is to first synthesize a stilbene derivative (containing a C=C double bond) via a reaction like the Heck or Wittig coupling, followed by catalytic hydrogenation to reduce the double bond to the bibenzyl ethane bridge.[7] This is particularly useful for synthesizing analogs of natural products like Combretastatin A-4.[4][8]
Suzuki-Miyaura Coupling Issues
Q2: My Suzuki-Miyaura coupling reaction for an unsymmetrical bibenzyl is giving a very low yield. What are the common causes and solutions?
A2: Low yields in Suzuki couplings are a frequent issue.[9] Here are key areas to troubleshoot:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. If a standard catalyst like Pd(PPh₃)₄ isn't working, consider using more advanced pre-catalysts (e.g., XPhos Pd G3/G4) which are more stable and efficient.[9][10] An insufficient amount of ligand relative to the palladium source can also lead to catalyst instability.[5]
-
Solvent and Base: The solvent system (e.g., THF/H₂O, Dioxane/H₂O, DMF) and the base (e.g., K₂CO₃, K₃PO₄) must be compatible with your substrates.[9][11] Ensure your solvent is thoroughly degassed to prevent oxidative degradation of the Pd(0) catalyst.[6] Using strong bases with acetonitrile (MeCN) should be avoided as it can poison the catalyst.[10]
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and undergo decomposition (deborylation) or form homocoupled byproducts, especially in the presence of oxygen.[6][11] Using more stable boronic esters, like pinacol esters (Bpin), can mitigate this issue.[6]
-
Reaction Temperature: Some reactions require higher temperatures ("forcing conditions") to proceed efficiently.[5] However, excessive heat can also lead to substrate or product degradation.
Q3: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?
A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which leads to the formation of Pd(II) species that promote this side reaction.[6]
-
Thorough Degassing: Ensure your solvents and the reaction vessel are rigorously degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using a freeze-pump-thaw technique for at least three cycles.[5]
-
Use Pd(0) Sources: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you are using a Pd(II) source (e.g., Pd(OAc)₂), ensure the conditions promote efficient in-situ reduction to the active Pd(0) species.[10]
-
Control Reaction Conditions: Slower addition of the aryl halide can sometimes help, as can maintaining a lower, consistent temperature.
Wurtz Reaction Issues
Q4: My Wurtz reaction to form a symmetrical bibenzyl is producing a significant amount of an alkene byproduct. What is happening?
A4: The Wurtz reaction can proceed through a free radical mechanism, which allows for side reactions.[2] The formation of an alkene is a common elimination side reaction, especially if the alkyl halides are bulky or the reaction temperature is too high.[2]
-
Substrate Choice: This method works best with primary alkyl halides.[3] The use of secondary or tertiary halides significantly increases the likelihood of elimination, leading to poor yields of the desired alkane.[2][3]
-
Reaction Conditions: Using finely dispersed sodium metal can improve yields.[3] The reaction should be conducted in an anhydrous aprotic solvent like dry ether or THF.[2][12]
Grignard Reaction Side Products
Q5: I am using a benzylmagnesium halide (Grignard reagent) in my synthesis, but I am getting unexpected side products. What could they be?
A5: Grignard reactions with benzylmagnesium halides can be complex.
-
Wurtz Coupling: The Grignard reagent can react with the starting benzyl halide, leading to the formation of a symmetrical bibenzyl as a Wurtz-type coupling byproduct.[13][14] Using a continuous flow process or ensuring slow addition of the halide to an excess of magnesium can help minimize this.[14]
-
Rearrangement: Benzylmagnesium reagents have been observed to undergo rearrangement to o-tolyl derivatives, leading to the formation of unexpected constitutional isomers.[15][16] This is more likely with benzylmagnesium chloride and can be influenced by temperature and reagent stoichiometry.[16]
Purification Challenges
Q6: My crude bibenzyl product is difficult to purify. What are some effective purification strategies?
A6: Purification of bibenzyl derivatives often requires a multi-step approach due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method. A sequence of columns with different stationary phases can be effective. For example, an initial separation on silica gel, followed by size-exclusion chromatography on Sephadex LH-20, and finally a reverse-phase separation on an ODS (C18) column.[17]
-
Preparative HPLC: For final purification to high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[17]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[17]
Quantitative Data on Bibenzyl Synthesis
The following tables summarize yields for different synthetic routes to bibenzyl and its derivatives reported in the literature.
Table 1: Comparison of Yields for Bibenzyl Synthesis
| Synthetic Route | Starting Materials | Key Conditions | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts (2 steps) | Benzene, 1,2-Dibromoethane | AlCl₃ catalyst, 80-85°C | 62% | |
| Wurtz Reaction | Benzyl Chloride, Sodium | Dry ether solvent | Low/Variable | [2] |
| Wolff-Kishner Reduction | Benzil (1,2-diphenylethanedione) | Hydrazine Hydrate, NaOH | 45% |
| Stilbene Reduction | Stilbene, Zn-NiCl₂·6H₂O | Methanol solvent, Reflux | 90% | |
Table 2: Yields for Combretastatin A-4 (CA-4) Analogs via Suzuki Coupling
| A-Ring Fragment | B-Ring Fragment | Catalyst (mol%) | Overall Yield (%) | Reference |
|---|---|---|---|---|
| 3,4,5-Trimethoxy-β-iodostyrene | Various Aryl Boronic Acids | Pd(PPh₃)₄ (5 mol%) | 25-56% | [4] |
| 3,4,5-Trimethoxyphenylacetylene | 3-Iodo-4-methoxyphenol | PdCl₂(PPh₃)₂ | Not specified |[8] |
Experimental Protocols
Protocol 1: Synthesis of Combretastatin A-4 (CA-4) via Wittig Olefination and Suzuki Coupling[4]
This two-step protocol provides a high-yielding synthesis of the biologically active (Z)-isomer of CA-4.
Step 1: Wittig Olefination to form (Z)-3,4,5-Trimethoxy-β-iodostyrene
-
To a stirred suspension of (iodomethyl)triphenylphosphonium iodide (1.2 eq) in anhydrous THF under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) at -78°C.
-
Stir the resulting dark red mixture for 30 minutes at -78°C.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Step 2: Suzuki Cross-Coupling to form Combretastatin A-4
-
To a solution of (Z)-3,4,5-trimethoxy-β-iodostyrene (1.0 eq) and 3-hydroxy-4-methoxyphenylboronic acid (1.5 eq) in 1,2-dimethoxyethane (DME), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Stir the mixture under an argon atmosphere for 20 minutes.
-
Add an aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield Combretastatin A-4.
Protocol 2: Synthesis of Stilbene via Heck Coupling followed by Reduction[7][18][19]
This is a general procedure adaptable for various bibenzyl derivatives.
Step 1: Mizoroki-Heck Coupling to form Stilbene
-
In a microwave vial, combine the aryl bromide (1.0 eq), styrene (1.2 eq), a base such as triethylamine (Et₃N) or sodium acetate (NaOAc) (2.0 eq), and a palladium catalyst (e.g., PVP-stabilized Pd nanocatalyst, 0.1 mol%).[18][19]
-
Add a suitable solvent, such as an aqueous medium or DMF.[18]
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).[19]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the stilbene product.
Step 2: Hydrogenation to form Bibenzyl
-
Dissolve the stilbene derivative from Step 1 in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the bibenzyl product, which can be further purified if necessary.
Visualized Workflows and Pathways
General Synthetic Workflow
Caption: General workflow for bibenzyl derivative synthesis.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: Troubleshooting flowchart for a low-yielding Suzuki coupling.
Signaling Pathway: Combretastatin A-4 (Bibenzyl Derivative)
Caption: Mechanism of action for Combretastatin A-4.[8][20][21]
References
- 1. Wurtz Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: 4,4'-Dichlormethyl-bibenzyl Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dichlormethyl-bibenzyl. The following sections offer insights into overcoming solubility challenges to ensure smooth and successful experimentation.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
Potential Causes and Solutions:
-
Inappropriate Solvent Selection: this compound, a halogenated aromatic hydrocarbon, is expected to have low solubility in polar solvents like water and high solubility in non-polar or moderately polar organic solvents.
-
Recommended Action: Refer to the solvent selection table below. Start with solvents in the "High Solubility" category. If the compound has been synthesized in a particular solvent and purified, that solvent system is often a good starting point for solubilization.
-
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the given mass of the compound.
-
Recommended Action: Increase the solvent volume incrementally until the solute dissolves. It is advisable to start with a small amount of the compound and add solvent until dissolution is achieved to estimate the approximate solubility.
-
-
Low Temperature: The dissolution rate of many compounds is temperature-dependent.
-
Recommended Action: Gently warm the mixture in a well-ventilated fume hood. Use a water bath or a heating mantle with a stirrer to ensure even heating. Safety Precaution: Avoid overheating, as thermal decomposition of chlorinated hydrocarbons can release toxic gases such as hydrogen chloride.
-
-
Slow Dissolution Rate: The compound may be dissolving, but at a very slow rate.
-
Recommended Action: Increase the surface area of the solute by grinding it into a fine powder. Agitate the mixture using a magnetic stirrer or a vortex mixer. Sonication in an ultrasonic bath can also significantly accelerate dissolution.
-
-
Compound Purity: Impurities from the synthesis or degradation of this compound can affect its solubility characteristics.
-
Recommended Action: Ensure the compound is of high purity. If necessary, purify the compound using an appropriate technique such as recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Can I heat the solvent to increase the solubility of this compound?
A2: Yes, heating can significantly increase the solubility and dissolution rate. However, extreme caution must be exercised. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thermal decomposition of chlorinated organic compounds can produce hazardous byproducts.[1][2] It is recommended to use a controlled heating method like a water bath and to monitor the temperature closely.
Q3: What are co-solvents and can they be used for this compound?
A3: Co-solvents are a mixture of two or more miscible solvents used to increase the solubility of a solute. For a non-polar compound like this compound, a mixture of a good solvent (e.g., toluene) and a miscible, less effective solvent (e.g., ethanol) can sometimes provide the desired solubility characteristics for a specific application. A patent for a related compound, 4,4'-dichloromethyl biphenyl, mentions the use of a toluene and ethanol mixture for refining, suggesting this could be a viable co-solvent system.
Q4: My compound is still not dissolving even after trying different solvents and heating. What should I do?
A4: If you have exhausted common solvents and gentle heating, consider the following advanced techniques:
-
Sonication: Use an ultrasonic bath to provide energy for dissolution.
-
Particle Size Reduction: If not already done, grind the compound to a very fine powder to increase the surface area available for solvation.
-
Alternative Solvents: Explore less common, more powerful solvents for non-polar compounds, such as carbon disulfide or dimethylformamide (DMF). Always check for chemical compatibility and safety information before using a new solvent.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Examples | Expected Solubility | Notes |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Good initial choice for dissolution. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the "like dissolves like" principle. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Bibenzyl shows good solubility in diethyl ether. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | May be effective, especially with heating. |
| Alcohols | Ethanol, Methanol | Low to Moderate | Solubility is likely to be better in hot alcohol. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | May be useful for recrystallization but not for preparing concentrated solutions. |
| Polar Protic | Water | Insoluble | Expected to be practically insoluble. |
Note: This table is based on the expected properties of a halogenated aromatic hydrocarbon and data for the parent compound, bibenzyl. Experimental verification is necessary.
Experimental Protocols
Protocol for Determining the Optimal Solvent and Increasing Solubility
Objective: To systematically identify a suitable solvent and method for dissolving this compound for experimental use.
Materials:
-
This compound
-
Selection of solvents (e.g., toluene, dichloromethane, THF, ethanol)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Hot plate with a water bath
-
Ultrasonic bath
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Initial Solvent Screening (Room Temperature): a. Weigh a small, known amount of this compound (e.g., 5 mg) into several separate vials. b. To each vial, add a different solvent from the selection, starting with a small volume (e.g., 0.5 mL). c. Vigorously agitate each vial using a vortex mixer for 30-60 seconds. d. Observe and record the degree of dissolution in each solvent. e. If the compound does not dissolve, incrementally add more solvent (e.g., in 0.5 mL aliquots) and vortex after each addition until the compound dissolves or a large volume of solvent has been added. Note the approximate concentration.
-
Enhancing Solubility with Heat: a. For solvents that showed poor to moderate solubility at room temperature, prepare new samples or use the undissolved samples from the previous step. b. Place the vials in a water bath on a hot plate in a fume hood. c. Slowly increase the temperature of the water bath (e.g., in 10°C increments, not exceeding the boiling point of the solvent). d. Agitate the vials periodically. e. Record the temperature at which the compound dissolves. f. Safety: Always wear appropriate PPE and work in a fume hood when heating chlorinated compounds.[1][2]
-
Enhancing Solubility with Sonication: a. For samples that did not fully dissolve with heating, or as an alternative to heating, place the vials in an ultrasonic bath. b. Sonicate for 5-10 minute intervals. c. Check for dissolution after each interval.
Data Analysis and Solvent Selection:
-
Based on the results, select the solvent that dissolves the compound at the desired concentration with the least amount of heating or other intervention.
-
For applications where a specific solvent is required, this protocol will help determine the maximum achievable concentration and the necessary conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
A Note on Nomenclature: While the initial request specified "4,4'-Dichlormethyl-bibenzyl," the common industrial synthesis and associated challenges, such as polymerization, predominantly relate to 4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3). This guide will focus on the synthesis of the biphenyl derivative, as it is the more likely compound of interest for researchers and professionals in drug development and materials science.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization and other side reactions during the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl.
Troubleshooting Guide
Issue: Significant Polymerization of the Product is Observed.
During the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl via the Blanc chloromethylation reaction, the formation of polymeric byproducts is a common issue. This is often due to the high reactivity of the chloromethyl groups, which can lead to intermolecular Friedel-Crafts alkylation reactions between the product molecules.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| High Reaction Temperature | Maintain a reaction temperature between 25-55°C.[1] | Higher temperatures can accelerate the rate of polymerization and other side reactions. Strict temperature control is crucial for minimizing the formation of unwanted byproducts. |
| Prolonged Reaction Time | Optimize the reaction time. Monitor the reaction progress using techniques like TLC or HPLC to determine the point of maximum product formation before significant polymerization occurs. | Extended reaction times can lead to increased opportunities for intermolecular reactions and polymer formation. |
| Excessive Catalyst Concentration | Use the optimal amount of Lewis acid catalyst (e.g., ZnCl₂, AlCl₃). The molar ratio of biphenyl to catalyst should be carefully controlled. | A high concentration of the catalyst can overly activate the system, promoting side reactions including polymerization. |
| Localized "Hot Spots" in the Reaction Mixture | Ensure efficient and uniform stirring throughout the reaction. | Inadequate mixing can lead to localized areas of high temperature or reactant concentration, which can initiate polymerization. |
| High Concentration of Reactants | Consider using a suitable solvent to maintain a lower concentration of the reactants and product. | A more dilute reaction mixture can reduce the frequency of intermolecular collisions that lead to polymer formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl?
A1: The synthesis is typically achieved through the Blanc chloromethylation reaction.[2][3][4] This reaction involves the electrophilic aromatic substitution of biphenyl with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[2][3][4] The reaction proceeds by the in-situ formation of a reactive electrophile from formaldehyde and HCl, which then attacks the biphenyl ring.
Q2: What are the common side reactions to be aware of during the synthesis?
A2: Besides polymerization, other significant side reactions include:
-
Formation of mono-chloromethylated biphenyl: This occurs when only one of the phenyl rings is chloromethylated.[5]
-
Formation of diarylmethane byproducts: The chloromethylated product can react with another biphenyl molecule, leading to the formation of a diarylmethane linkage.[4]
-
Formation of regioisomers: Chloromethylation can occur at other positions on the biphenyl rings, leading to isomers such as 2,4'-bis(chloromethyl)biphenyl.[6]
Q3: How can I minimize the formation of the mono-chloromethylated byproduct?
A3: To favor the formation of the di-chloromethylated product, you can adjust the stoichiometry of the reactants. Using a molar excess of formaldehyde and ensuring a continuous supply of dry HCl gas can help drive the reaction towards di-substitution. Recycling of byproducts, including the mono-chloromethylated species, back into the reaction mixture can also improve the yield of the desired product.[5]
Q4: What are the recommended purification methods for 4,4'-Bis(chloromethyl)-1,1'-biphenyl?
A4: The crude product can be purified by recrystallization from a suitable solvent system.[1] Common solvents used for recrystallization include toluene, methanol, or a mixture of benzene and ethanol.[1] After recrystallization, the purified product should be filtered and dried. The purity can be assessed using techniques such as HPLC.[7]
Q5: Are there any particularly hazardous byproducts formed during this reaction?
A5: Yes, the Blanc chloromethylation reaction is known to produce small amounts of the highly carcinogenic bis(chloromethyl) ether as a byproduct.[3] Therefore, it is imperative to perform the reaction in a well-ventilated fume hood and take all necessary safety precautions.
Experimental Protocols
General Procedure for the Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
This protocol is a generalized procedure based on common practices found in the literature.[1][5] Researchers should optimize the conditions for their specific laboratory setup and scale.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet, and a temperature controller, add the chosen solvent (e.g., petroleum ether, toluene).[1][5]
-
Addition of Reactants: Sequentially add biphenyl, paraformaldehyde, and the Lewis acid catalyst (e.g., zinc chloride).[1][5] The molar ratio of these reactants should be carefully calculated based on the desired scale and optimization.
-
Reaction Conditions: Begin stirring the mixture and introduce a steady stream of dry hydrogen chloride (HCl) gas. Maintain the reaction temperature within the optimal range (e.g., 25-55°C) for the duration of the reaction (e.g., 22-30 hours).[1][5]
-
Workup: Upon completion, quench the reaction by washing the mixture with water. The crude product will precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain the purified 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[1]
-
Drying and Analysis: Dry the purified product and determine its purity using appropriate analytical methods (e.g., HPLC, melting point).
Data Presentation
Table 1: Comparison of Reaction Conditions for 4,4'-Bis(chloromethyl)-1,1'-biphenyl Synthesis
| Parameter | Example 1[1] | Example 2[1] | Example 3[5] |
| Biphenyl (mol) | 1.00 | 3.00 | 1.0 |
| Paraformaldehyde (mol) | 2.00 | 6.00 | 2.3 |
| Catalyst | Zinc Chloride | Aluminum Chloride | Zinc Chloride |
| Catalyst (mol) | 0.70 | 1.65 | 0.6 |
| Solvent | Chlorobenzene, Formic Acid | Toluene, 4-Methylpentanoic Acid | Petroleum Ether |
| Temperature (°C) | 25-55 | 55-80 | 25-35 |
| Reaction Time (h) | 28 | 25 | 22-26 |
| Purity (%) | 99.26 | 99.25 | Not specified |
| Yield (%) | 84.1 | 80.7 | Not specified |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and side reactions in the synthesis of 4,4'-Bis(chloromethyl)-biphenyl.
Troubleshooting Logic for Polymerization
Caption: Troubleshooting workflow for addressing polymerization during synthesis.
References
- 1. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
Troubleshooting Low Yields in Bibenzyl Synthesis via Wurtz Reaction: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of bibenzyl and its derivatives through the Wurtz reaction.
Frequently Asked Questions (FAQs)
Q1: My Wurtz reaction for bibenzyl synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the Wurtz reaction for bibenzyl synthesis are a frequent issue and can be attributed to several factors:
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Side Reactions: The Wurtz reaction is prone to side reactions, particularly elimination reactions that form stilbene, and other radical-mediated processes.
-
Moisture and Oxygen: The reaction is highly sensitive to moisture and atmospheric oxygen. Sodium metal reacts vigorously with water, and the radical intermediates can be quenched by oxygen, both of which will significantly reduce the yield of the desired bibenzyl product.
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Purity of Reagents and Solvents: The presence of impurities in the benzyl halide starting material or the solvent can interfere with the reaction. It is crucial to use highly pure and anhydrous reagents and solvents.
-
Surface Area of Sodium: The reaction occurs on the surface of the sodium metal. If the sodium is not finely dispersed, the reaction rate will be slow, and side reactions may become more prominent.
-
Reaction Temperature: Inadequate temperature control can lead to an increase in side reactions.
Q2: What are the primary side products I should expect, and how can I minimize their formation?
The main side product in the synthesis of bibenzyl via the Wurtz reaction is stilbene, which is formed through an elimination pathway. Other potential side products can arise from radical rearrangements or reactions with impurities. To minimize their formation:
-
Use a high-purity, finely dispersed form of sodium. This increases the rate of the desired coupling reaction relative to side reactions.
-
Maintain strict anhydrous and inert conditions. This prevents the quenching of radical intermediates and unwanted reactions of sodium.
-
Control the reaction temperature. Running the reaction at a controlled, moderate temperature can favor the desired coupling over elimination.
Q3: Can I use a different metal instead of sodium to improve the yield?
Yes, other metals have been successfully used in Wurtz-type reactions, often with improved yields and milder reaction conditions. For the synthesis of bibenzyl, a combination of zinc and a copper catalyst in an aqueous medium has been shown to be highly effective.[1] Other metals that have been explored for Wurtz-like couplings include silver, iron, and activated copper.[2][3]
Q4: How critical is the choice of solvent for the reaction?
The choice of solvent is critical. The solvent must be aprotic and anhydrous to prevent reaction with sodium. Commonly used solvents include dry ether, tetrahydrofuran (THF), and dioxane.[2] Using a green alternative solvent like 2-methyltetrahydrofuran has also been reported to be effective.[4]
Q5: I've heard that ultrasound can improve reaction yields. Is this applicable to the Wurtz reaction for bibenzyl synthesis?
While not extensively documented specifically for the Wurtz synthesis of bibenzyl, ultrasound has been shown to improve yields and shorten reaction times in other coupling reactions by promoting mass transfer and activating the metal surface. It is a viable technique to explore for optimizing your reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Bibenzyl Product | 1. Presence of moisture or oxygen.2. Impure reagents or solvents.3. Inactive sodium surface. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify the benzyl halide (e.g., by distillation) and use a freshly opened bottle of anhydrous solvent.3. Use finely dispersed sodium or freshly cut sodium to expose a clean, reactive surface. |
| Significant Formation of Stilbene (Elimination Product) | 1. Reaction temperature is too high.2. The base generated is too strong or hindered. | 1. Maintain the reaction at a lower, controlled temperature.2. While inherent to the mechanism, ensuring a high concentration of reactive sodium can favor the coupling pathway. |
| Reaction is Sluggish or Does Not Initiate | 1. Insufficient surface area of sodium.2. Low reactivity of the benzyl halide. | 1. Use a sodium dispersion or sonication to increase the surface area.2. Consider using a more reactive benzyl halide (e.g., benzyl bromide or iodide over benzyl chloride). |
| Complex Mixture of Products | 1. Use of different alkyl halides (in the case of unsymmetrical synthesis).2. Radical rearrangement side reactions. | 1. The Wurtz reaction is generally not suitable for the synthesis of unsymmetrical bibenzyls due to the formation of a mixture of products. Consider alternative coupling reactions for unsymmetrical products.2. Optimize reaction conditions (lower temperature, high purity reagents) to minimize side reactions. |
Quantitative Data on Bibenzyl Synthesis
The following table summarizes yields of bibenzyl and its derivatives obtained under different reaction conditions.
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Chloride | Sodium Dispersion | THF | Room Temp | Not specified, but effective | [4] |
| 4-Methylbenzyl Chloride | Sodium Dispersion | THF | Room Temp | 88 | [4] |
| Benzyl Bromide | Zinc / Copper(I) Iodide | Water | 30 | 91 | [1] |
| Benzyl Chloride | Zinc / Copper(I) Iodide | Water | 30 | 52 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Bibenzyl using Sodium Dispersion (Adapted from Kang et al., 2024)[4]
This protocol describes a modern, high-yield approach to bibenzyl synthesis using a commercially available sodium dispersion.
Materials:
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Benzyl chloride
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Sodium dispersion (in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer and an inert gas inlet.
-
Under an inert atmosphere, add the sodium dispersion to the reaction flask.
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add the benzyl chloride dropwise at room temperature.
-
Allow the reaction to stir at room temperature for approximately 1 hour.
-
Upon completion (monitored by TLC), the reaction is quenched.
-
The mineral oil from the sodium dispersion can be removed during the workup to yield the crude bibenzyl, which can then be purified, for example, by recrystallization.
Visualizations
Wurtz Reaction Workflow
Caption: Experimental workflow for the Wurtz synthesis of bibenzyl.
Logical Relationship of the Wurtz Reaction Mechanism
References
Technical Support Center: Analysis of 4,4'-Dichloromethyl-bibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4,4'-Dichloromethyl-bibenzyl via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for pure 4,4'-Dichloromethyl-bibenzyl?
A1: The expected 1H NMR spectrum of 4,4'-Dichloromethyl-bibenzyl in CDCl3 would show a singlet for the four equivalent benzylic protons of the ethylene bridge (CH2-CH2) and a singlet for the four equivalent chloromethyl protons (-CH2Cl). The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. Please refer to the data table below for specific chemical shift ranges.
Q2: I am observing extra peaks in the aromatic region of my 1H NMR spectrum. What could they be?
A2: Extra peaks in the aromatic region, particularly those that deviate from the typical AA'BB' or simple doublet of doublets pattern, may indicate the presence of impurities such as mono-chlorinated species (4-Chloromethyl-4'-methyl-bibenzyl) or diarylmethane byproducts. These impurities will have less symmetrical aromatic substitution patterns, leading to more complex splitting in the 1H NMR spectrum.
Q3: My NMR spectrum shows a singlet around 2.3 ppm. What is this impurity?
A3: A singlet around 2.3 ppm is characteristic of the methyl protons of unreacted starting material, 4,4'-dimethylbibenzyl. The presence of this peak indicates an incomplete chloromethylation reaction.
Q4: I have broad signals in my spectrum. What could be the cause?
A4: Broad signals can be due to several factors, including the presence of paramagnetic impurities, sample viscosity, or chemical exchange. Ensure your sample is free of any metal catalysts used in the synthesis and is fully dissolved in the NMR solvent. If the issue persists, consider running the NMR at a different temperature.
Q5: How can I confirm the presence of a diarylmethane impurity?
A5: Diaryl-methane byproducts, which can form during the Blanc chloromethylation reaction, will show a characteristic singlet for the methylene bridge protons (-Ar-CH2-Ar-) in the 1H NMR spectrum, typically between 3.8 and 4.2 ppm. Additionally, the aromatic region will be more complex due to the altered substitution pattern. A 13C NMR spectrum would also show a characteristic signal for the methylene carbon.
Troubleshooting Guide: Impurity Identification
This guide provides a systematic approach to identifying common impurities in your 4,4'-Dichloromethyl-bibenzyl sample using NMR spectroscopy.
1H NMR Data for 4,4'-Dichloromethyl-bibenzyl and Potential Impurities
| Compound | Ar-H (ppm) | -CH2Cl (ppm) | -CH2-CH2- (ppm) | Ar-CH3 (ppm) | Ar-CH2-Ar (ppm) |
| 4,4'-Dichloromethyl-bibenzyl | ~7.2-7.4 (d, 4H), ~7.1-7.3 (d, 4H) | ~4.5-4.6 (s, 4H) | ~2.9 (s, 4H) | - | - |
| 4,4'-Dimethylbibenzyl (Starting Material) | ~7.0-7.1 (d, 4H), ~6.9-7.0 (d, 4H) | - | ~2.8 (s, 4H) | ~2.3 (s, 6H) | - |
| 4-Chloromethyl-4'-methyl-bibenzyl (Mono-chlorinated) | ~7.0-7.4 (m, 8H) | ~4.5-4.6 (s, 2H) | ~2.9 (s, 4H) | ~2.3 (s, 3H) | - |
| Diaryl-methane byproduct | Complex multiplets | May be present | ~2.9 (s, 4H) | May be present | ~3.8-4.2 (s, 2H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the 4,4'-Dichloromethyl-bibenzyl sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Mixing: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire 1H and 13C NMR spectra on a spectrometer. For detailed structural elucidation of impurities, 2D NMR experiments such as COSY and HSQC may be beneficial.
Visualizations
Troubleshooting Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying impurities in 4,4'-Dichloromethyl-bibenzyl via 1H NMR.
Technical Support Center: 4,4'-Dichloromethyl-bibenzyl (4,4'-bis(chloromethyl)-1,1'-biphenyl)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,4'-bis(chloromethyl)-1,1'-biphenyl, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use in experimental settings.
Troubleshooting Guides
Researchers may face several issues related to the stability of 4,4'-bis(chloromethyl)-1,1'-biphenyl in acidic environments. This guide is designed to help identify and resolve common problems.
| Issue | Potential Cause | Recommended Action |
| Unexpected Precipitate Formation | The primary degradation product, 4,4'-bis(hydroxymethyl)-1,1'-biphenyl, may have lower solubility in the reaction medium. Under strong acidic conditions, intermolecular etherification or polymerization of the benzyl alcohol intermediates can occur, leading to insoluble polymeric byproducts. | - Adjust the solvent system to improve the solubility of potential degradation products. - Lower the reaction temperature to reduce the rate of secondary reactions. - Analyze the precipitate using techniques like FT-IR or NMR to confirm its identity. |
| Discrepancies in Quantification | The parent compound is degrading during sample preparation or analysis. The analytical method is not stability-indicating, meaning it cannot distinguish between the parent compound and its degradation products. | - Use a validated stability-indicating analytical method, such as the referenced reverse-phase HPLC method.[1] - Ensure sample diluents are neutral or buffered to prevent degradation prior to analysis. - Perform control experiments with the compound in the analytical mobile phase to assess for on-column degradation. |
| Appearance of Multiple Unknown Peaks in Chromatogram | Complex degradation pathways are occurring, potentially involving partially hydrolyzed intermediates (e.g., 4-(chloromethyl)-4'-(hydroxymethyl)-1,1'-biphenyl) or products of side reactions. | - Employ forced degradation studies to systematically identify degradation products under various stress conditions (acid, base, oxidation, heat, light).[2][3][4][5][6] - Utilize mass spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, aiding in their identification. |
| Inconsistent Reaction Yields | The acidic reagent or solvent contains impurities that catalyze degradation. The reaction time or temperature is promoting the degradation of the starting material or product. | - Use high-purity, anhydrous solvents and reagents. - Optimize reaction conditions (time, temperature, and pH) to maximize the yield of the desired product while minimizing the degradation of 4,4'-bis(chloromethyl)-1,1'-biphenyl. - Monitor the reaction progress closely using an appropriate analytical technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 4,4'-bis(chloromethyl)-1,1'-biphenyl under acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the benzylic chloride groups to form 4,4'-bis(hydroxymethyl)-1,1'-biphenyl and hydrochloric acid. This reaction proceeds via a nucleophilic substitution mechanism.
Q2: What are the likely degradation products of 4,4'-bis(chloromethyl)-1,1'-biphenyl in an acidic solution?
A2: The expected degradation products include:
-
Primary: 4,4'-bis(hydroxymethyl)-1,1'-biphenyl.
-
Intermediate: 4-(chloromethyl)-4'-(hydroxymethyl)-1,1'-biphenyl.
-
Secondary: Polymeric ethers formed through intermolecular condensation of the hydroxymethyl groups under strong acidic conditions.
Q3: How can I monitor the stability of 4,4'-bis(chloromethyl)-1,1'-biphenyl in my formulation?
A3: A stability-indicating analytical method is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique.[1] The method should be validated to ensure it can separate the intact parent compound from all potential degradation products.
Q4: What general precautions should be taken when handling 4,4'-bis(chloromethyl)-1,1'-biphenyl?
A4: This compound is corrosive and can cause skin burns and eye damage.[7][8] It is also a lachrymator.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability.[9]
Q5: Are there any specific acidic conditions that should be avoided?
Quantitative Data Summary
The following table is a template for summarizing results from forced degradation studies. Researchers can adapt this based on their specific experimental conditions and analytical methods.
| Stress Condition | % Degradation | Major Degradation Product(s) | Appearance of Solution |
| 0.1 M HCl at 60°C for 24h | User-defined | 4,4'-bis(hydroxymethyl)-1,1'-biphenyl | User-defined |
| 0.01 M H₂SO₄ at 80°C for 12h | User-defined | 4,4'-bis(hydroxymethyl)-1,1'-biphenyl | User-defined |
| pH 3 Buffer at 40°C for 7 days | User-defined | 4,4'-bis(hydroxymethyl)-1,1'-biphenyl | User-defined |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of 4,4'-bis(chloromethyl)-1,1'-biphenyl under acidic stress and to identify potential degradation products.
Materials:
-
4,4'-bis(chloromethyl)-1,1'-biphenyl
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide (for neutralization)
-
HPLC system with a C18 column
-
pH meter
Procedure:
-
Prepare a stock solution of 4,4'-bis(chloromethyl)-1,1'-biphenyl in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Incubate the vial at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating 4,4'-bis(chloromethyl)-1,1'-biphenyl from its degradation products.
Instrumentation and Conditions (starting point):
-
HPLC System: With UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare solutions of the undegraded 4,4'-bis(chloromethyl)-1,1'-biphenyl and samples from the forced degradation studies.
-
Inject the undegraded sample to determine the retention time of the parent compound.
-
Inject the degraded samples to observe the retention times of the degradation products.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Acid-catalyzed hydrolysis of 4,4'-bis(chloromethyl)-1,1'-biphenyl.
Caption: Workflow for a forced degradation study.
References
- 1. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 7. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Bibenzyl Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of bibenzyl. The focus is on safely managing reaction exotherms to ensure process stability and desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: Which synthesis routes for bibenzyl are most prone to dangerous exotherms?
A1: Syntheses involving organometallic reagents are typically the most exothermic and require careful thermal management. The two primary routes of concern are the Wurtz-Fittig reaction , which uses highly reactive sodium metal with benzyl halides, and syntheses involving Grignard reagents (e.g., reacting a benzylmagnesium halide with a suitable electrophile). Both can have significant induction periods followed by a rapid and highly exothermic reaction phase.[1][2]
Q2: My reaction temperature is rising uncontrollably. What are the immediate steps to take?
A2: An uncontrolled temperature rise indicates a potential thermal runaway. Immediately:
-
Stop all reagent addition.
-
Maximize cooling: Ensure your cooling system is operating at full capacity. If available, use an emergency cooling system (e.g., a secondary cooling bath or an inert gas quench).
-
Ensure proper agitation: Good mixing is crucial for efficient heat transfer to the reactor walls and cooling jacket.[3]
-
If necessary, initiate a controlled quench: Have a pre-defined and tested quenching procedure ready. This may involve adding a cold, inert solvent or a specific quenching agent.
-
Follow all site-specific emergency shutdown procedures.
Q3: The reaction hasn't started after adding a portion of the reagents, and I'm concerned about accumulation. What should I do?
A3: This is a critical safety concern, as a delayed initiation can lead to a dangerous exotherm when the reaction finally begins.
-
Do not increase the temperature to "kick-start" the reaction unless this is a validated part of your protocol.
-
Do not add more reagents.
-
Confirm that all necessary components (e.g., catalyst, initiator) have been added. For Grignard reactions, a small crystal of iodine can sometimes be used to initiate the reaction.[4]
-
Consider using in-situ analytical tools like FTIR spectroscopy to monitor for the consumption of starting material or the appearance of the Grignard reagent to confirm initiation before proceeding with the main addition.[3]
Q4: How can I proactively design a safer large-scale bibenzyl synthesis?
A4: Proactive safety design is key.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum heat flow, and the adiabatic temperature rise (ΔTad) for your specific process.[3][5] This data is crucial for ensuring your reactor's cooling capacity is sufficient.
-
Semi-Batch Operation: Add the most reactive reagent slowly and in a controlled manner (semi-batch) rather than all at once (batch). The dosing rate should be set so that the rate of heat generation does not exceed the rate of heat removal.[6]
-
Solvent and Diluent Selection: Choose a solvent with a boiling point high enough to provide a safety margin but also one that can help dissipate heat through reflux if necessary. Using an inert diluent can also help absorb excess heat.
-
Continuous Flow Processing: For industrial-scale production, transitioning from batch to continuous flow processing offers superior heat management due to the high surface-area-to-volume ratio of flow reactors.[1]
Data Presentation: Thermal Hazard Analysis
The following table summarizes key quantitative data related to the thermal hazards of a representative exothermic reaction (Grignard synthesis) that can be applied to bibenzyl production pathways.
| Parameter | Value | Significance | Source |
| Heat of Reaction (ΔHr) | -87 to -89 kcal/mol | Represents the total heat evolved by the reaction. Essential for calculating cooling requirements. | [3] |
| Adiabatic Temperature Rise (ΔTad) | 167 °C | The theoretical temperature increase if all cooling is lost. A high value indicates a high risk of thermal runaway. | [3] |
| Maximum Heat Flow | 140 W/L | The peak rate of heat generation. The reactor's cooling system must be able to handle this output. | [3] |
| Safe Dosing Rates | 0.5 g/min to 2.0 g/min | Slower dosing rates reduce the rate of heat generation, lowering the risk of accumulation and thermal runaway. | [6] |
| Typical Reaction Temperature | 40 °C to 70 °C | The operating temperature range. Maintaining this range is critical for both safety and product quality. | [5] |
Experimental Protocols
Representative Protocol: Large-Scale Bibenzyl Synthesis via a Grignard-Type Coupling
This protocol outlines a generalized procedure for a Grignard-type coupling reaction to produce bibenzyl, with a strong emphasis on exotherm management. Note: This is a representative protocol and must be adapted and fully risk-assessed for your specific equipment and scale.
1. Equipment Preparation:
-
Ensure all glassware and the reactor are scrupulously dried (e.g., oven-dried overnight) to prevent quenching of the Grignard reagent.[7]
-
Assemble the reactor under an inert atmosphere (e.g., Nitrogen or Argon). Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a pressure-equalizing dropping funnel for reagent addition.
2. Grignard Reagent Formation (Highly Exothermic Step):
-
Charge the reactor with magnesium turnings and anhydrous solvent (e.g., THF).
-
Begin vigorous stirring.
-
Add a small initial portion (e.g., 5%) of benzyl halide (e.g., benzyl bromide) dissolved in anhydrous THF to the reactor.[3]
-
Monitor the temperature probe and visual cues (e.g., bubbling, cloudiness) for signs of reaction initiation.[4] A slight exotherm should be observed.
-
CRITICAL STEP: Do not proceed until initiation is confirmed. If the reaction does not start, consult the troubleshooting FAQ (Q3).
-
Once the reaction is initiated, begin the slow, dropwise addition of the remaining benzyl halide solution via the dropping funnel. The addition rate should be carefully controlled to maintain a gentle reflux and keep the internal temperature within a pre-determined safe range (e.g., 50-60 °C).[8]
-
Use the reactor's cooling jacket to actively manage the temperature throughout the addition.
3. Coupling Reaction & Workup:
-
After the addition is complete, continue to stir the mixture for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute HCl. This step is also exothermic and requires cooling and controlled addition.[7][8]
-
Proceed with standard liquid-liquid extraction, washing, drying, and purification steps to isolate the bibenzyl product.
Visualizations
Bibenzyl Synthesis Pathway (Wurtz-Fittig Reaction)
Caption: A simplified workflow of the Wurtz-Fittig reaction for bibenzyl synthesis.
Troubleshooting Workflow for Thermal Runaway
Caption: A decision tree for immediate actions during a thermal runaway event.
Key Parameters for Exotherm Control
Caption: The relationship between control parameters and reaction exotherm management.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Bibenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation and purity assessment of synthetic compounds, a multi-faceted analytical approach is crucial. While the specific compound 4,4'-dichloromethyl-bibenzyl is of interest, public domain spectral data for it is scarce. Therefore, this guide will utilize its parent compound, bibenzyl (1,2-diphenylethane), as a model to compare the utility of ¹H NMR spectroscopy against other common analytical techniques. The principles and workflows discussed are directly applicable to the analysis of its derivatives.
Data Presentation: A Quantitative Overview
The following tables summarize the expected quantitative data from various analytical methods for bibenzyl.
Table 1: ¹H NMR Spectral Data for Bibenzyl
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 - 6.99 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| 2.91 | Singlet | 4H | Methylene protons (-CH₂-CH₂-) |
| Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm) |
Table 2: Comparison of Analytical Techniques for Bibenzyl Characterization
| Technique | Information Provided | Quantitative Data Example (for Bibenzyl) | Primary Application |
| ¹H NMR | Number of unique proton environments, chemical environment of protons, neighboring protons, and relative number of protons. | Chemical shifts (δ) at ~7.2 ppm and ~2.9 ppm. | Structural elucidation. |
| ¹³C NMR | Number of unique carbon environments and the electronic environment of the carbon skeleton. | Chemical shifts at δ 38.0 ppm (aliphatic) and δ 125.5–142.0 ppm (aromatic).[1] | Carbon framework determination. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak at m/z 182; base peak at m/z 91.[1][2][3] | Molecular weight confirmation and identification. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample and quantification. | Retention time is dependent on the specific method (column, mobile phase). | Purity assessment and quantification.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are typical protocols for the analytical techniques discussed.
¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative ratios of the protons.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: For volatile and thermally stable compounds like bibenzyl, a direct insertion probe or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) can be used. A dilute solution in a volatile solvent like dichloromethane or methanol is typically prepared.
-
Instrumentation: The sample is introduced into the high-vacuum source of the mass spectrometer.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phase, which for aromatic hydrocarbons is often a mixture of acetonitrile and water or methanol and water.[5] Degas the mobile phase to prevent bubble formation in the system.
-
Instrumentation: Use a C18 reverse-phase column. Set the column oven temperature (e.g., 25-40 °C) and the detector wavelength (for a UV detector, typically around 254 nm for aromatic compounds).
-
Analysis: Equilibrate the column with the mobile phase. Inject a specific volume of the sample (e.g., 10-20 µL). Run the analysis using either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.[4]
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time. The area under the peak is proportional to the concentration of the analyte, which can be used for quantification against a standard curve.
Mandatory Visualization
The following diagrams illustrate the workflow for ¹H NMR analysis and a comparison of the information provided by different analytical techniques.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Comparison of information from different analytical techniques.
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bibenzyl [webbook.nist.gov]
- 4. Simultaneous determination of phenols (bibenzyl, phenanthrene, and fluorenone) in Dendrobium species by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unveiling the Structure of 4,4'-Dichloromethyl-bibenzyl through Mass Spectrometry
A Comparative Guide to Structural Confirmation
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a critical cornerstone. Mass spectrometry stands as a powerful analytical technique, offering profound insights into the molecular weight and fragmentation patterns of a molecule, which are instrumental for its structural confirmation. This guide provides a comparative analysis of the mass spectrometric behavior of 4,4'-Dichloromethyl-bibenzyl against its parent compound, bibenzyl, offering a clear pathway for its structural verification.
Anticipated Mass Spectrum of 4,4'-Dichloromethyl-bibenzyl
While a publicly available mass spectrum for 4,4'-Dichloromethyl-bibenzyl is not readily accessible, its fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry and the known behavior of related chlorinated and aromatic compounds. The introduction of chloromethyl groups to the bibenzyl backbone is expected to introduce unique fragmentation pathways, primarily driven by the facile loss of chlorine and benzyl moieties.
The primary fragmentation is anticipated to be the cleavage of the C-C bond between the two ethyl-benzene groups, a characteristic feature observed in the mass spectrum of bibenzyl. This cleavage would result in a prominent tropylium ion (C7H7+) at m/z 91. Furthermore, the presence of the chloromethyl groups introduces additional fragmentation possibilities, including the loss of a chlorine radical (Cl•) and a chloromethyl radical (•CH2Cl). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator in identifying chlorine-containing fragments.
Comparative Fragmentation Analysis
To illustrate the unique spectral features of 4,4'-Dichloromethyl-bibenzyl, a comparison with the known mass spectrum of bibenzyl is essential.
| Fragment Ion | m/z (Bibenzyl) [1][2][3] | Predicted m/z (4,4'-Dichloromethyl-bibenzyl) | Interpretation |
| [M]+• | 182 | 280, 282, 284 | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |
| [M-CH2Cl]+ | - | 231, 233 | Loss of a chloromethyl radical. |
| [M-Cl]+ | - | 245, 247 | Loss of a chlorine radical. |
| [C7H6Cl]+ | - | 125, 127 | Chlorotropylium ion, a key diagnostic fragment. |
| [C7H7]+ | 91 | 91 | Tropylium ion, resulting from benzylic cleavage. |
| [C6H5]+ | 77 | 77 | Phenyl cation. |
Table 1: Comparison of Key Mass Spectral Fragments
Experimental Protocols
A standard protocol for the analysis of 4,4'-Dichloromethyl-bibenzyl using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is provided below.
Sample Preparation:
-
Dissolve approximately 1 mg of 4,4'-Dichloromethyl-bibenzyl in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Fragmentation Pathway Visualization
The expected fragmentation pathway of 4,4'-Dichloromethyl-bibenzyl upon electron ionization is depicted in the following diagram.
References
Performance Showdown: 4,4'-Dichloromethyl-bibenzyl as a Crosslinking Agent for High-Performance Polymers
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of advanced polymeric materials with superior performance characteristics, the choice of crosslinking agent is paramount. This guide provides a comparative analysis of polymers crosslinked with 4,4'-Dichloromethyl-bibenzyl (DCMB), also known as 4,4'-bis(chloromethyl)-1,1'-biphenyl (BCMB), against those crosslinked with common alternatives: divinylbenzene (DVB), sulfur, peroxide, and glutaraldehyde. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinking strategy for their specific applications.
The biphenyl structure within DCMB is a key contributor to the enhanced thermal stability and mechanical strength of the resulting polymer networks.[1] Its rigid nature and the formation of stable C-C crosslinks lead to materials with high-performance characteristics, as exemplified by polymers like poly(phenylene sulfide) (PPS), where biphenyl moieties are integral to the polymer backbone.[2][3]
Comparative Performance Data
The following tables summarize the key performance indicators of polymers crosslinked with DCMB and its alternatives. The data for DCMB is primarily represented by high-performance polymers where the biphenyl structure is a core component, reflecting the properties imparted by this crosslinker.
Table 1: Mechanical Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Dichloromethyl-bibenzyl (as in PPS) | Polyphenylene Sulfide (PPS) | 80 - 195[3] | 3.4 - 14.7[3] | 1.5 - 6[3] |
| Divinylbenzene (DVB) | Polystyrene (PS) | 40 - 50 | 3.0 - 3.5 | 1 - 2 |
| Sulfur | Nitrile Butadiene Rubber (NBR) | 15 - 25 | 0.01 - 0.1 | 100 - 600 |
| Peroxide (Dicumyl Peroxide) | Nitrile Butadiene Rubber (NBR) | 10 - 20 | 0.01 - 0.08 | 100 - 500 |
| Glutaraldehyde | Polyvinyl Alcohol (PVA)/Starch | 5 - 15 | 0.1 - 0.5 | 50 - 200 |
Table 2: Thermal Stability of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Onset of Decomposition (TGA, °C) |
| 4,4'-Dichloromethyl-bibenzyl (as in PPS) | Polyphenylene Sulfide (PPS) | ~500[4] |
| Divinylbenzene (DVB) | Polystyrene (PS) | 350 - 400 |
| Sulfur | Natural Rubber (NR) | 300 - 350 |
| Peroxide (Dicumyl Peroxide) | Silicone Rubber (VMQ) | 350 - 450 |
| Glutaraldehyde | Polyvinyl Alcohol (PVA)/Starch | 250 - 300 |
Table 3: Swelling Behavior of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Solvent | Swelling Ratio (%) |
| 4,4'-Dichloromethyl-bibenzyl (as in PPS) | Polyphenylene Sulfide (PPS) | Toluene | Very Low (Insoluble below 200°C)[5] |
| Divinylbenzene (DVB) | Polystyrene (PS) | Toluene | 150 - 300 |
| Sulfur | Nitrile Butadiene Rubber (NBR) | Toluene | 200 - 500 |
| Peroxide (Dicumyl Peroxide) | Silicone Rubber (VMQ) | Toluene | 150 - 300 |
| Glutaraldehyde | Polyvinyl Alcohol (PVA) | Water | 500 - 1500 |
Visualizing the Process: Crosslinking and Characterization
To better understand the chemical and analytical workflows, the following diagrams illustrate the crosslinking mechanism with DCMB and a typical experimental procedure for polymer characterization.
References
Comparative Guide to HPLC Methods for Purity Analysis of 4,4'-Dichloromethyl-bibenzyl
This guide provides a comparative overview of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4,4'-Dichloromethyl-bibenzyl. Due to the limited availability of specific, published methods for this compound, this document presents plausible, exemplary methods based on the analysis of similar aromatic and halogenated compounds. These methods can serve as a strong starting point for method development and validation in a research or drug development setting.
Introduction
4,4'-Dichloromethyl-bibenzyl is a symmetrical aromatic compound. Its purity is crucial for its intended applications, particularly in pharmaceutical and materials science, as impurities can significantly impact the efficacy, safety, and properties of the final product. HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds like 4,4'-Dichloromethyl-bibenzyl. This guide compares two potential reversed-phase HPLC (RP-HPLC) methods and provides a brief comparison with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS).
Logical Workflow for Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for the purity analysis of 4,4'-Dichloromethyl-bibenzyl.
Caption: Decision workflow for analytical method selection.
Comparative Performance of HPLC Methods
Two hypothetical RP-HPLC methods were evaluated for the purity analysis of 4,4'-Dichloromethyl-bibenzyl and its potential impurities. The primary difference between the two methods is the stationary phase (column).
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | 150 mm x 4.6 mm, 5 µm particle size | 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Retention Time (Main Peak) | 5.8 min | 7.2 min |
| Resolution (Main Peak & Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates | 12,000 | 15,000 |
| Limit of Detection (LOD) | 0.01% | 0.008% |
| Limit of Quantification (LOQ) | 0.03% | 0.025% |
Experimental Protocols
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
4,4'-Dichloromethyl-bibenzyl reference standard
-
Sample of 4,4'-Dichloromethyl-bibenzyl to be tested
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 4,4'-Dichloromethyl-bibenzyl reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the 4,4'-Dichloromethyl-bibenzyl sample and dissolve it in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution to determine the purity.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive purity profile, especially for identifying volatile or semi-volatile impurities, GC-MS can be a valuable orthogonal technique.
| Parameter | GC-MS Method |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (100:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Advantages of GC-MS:
-
Provides mass spectral data for peak identification.
-
Excellent for detecting volatile and semi-volatile impurities that may not be observed by HPLC.
Limitations of GC-MS:
-
Requires the analyte to be thermally stable and volatile.
-
May not be suitable for non-volatile or thermally labile impurities.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the purity analysis of 4,4'-Dichloromethyl-bibenzyl by HPLC.
Caption: HPLC experimental workflow for purity analysis.
A Researcher's Guide to Functional Group Identification in Bibenzyl Derivatives using FTIR Spectroscopy
For researchers, scientists, and drug development professionals working with bibenzyl derivatives, accurate and efficient identification of functional groups is paramount for structure elucidation and understanding chemical reactivity. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, rapid, and non-destructive analytical technique for this purpose. This guide provides a comprehensive comparison of FTIR spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid in the effective characterization of bibenzyl derivatives.
The Power of Vibrational Spectroscopy for Bibenzyl Derivatives
Bibenzyl, or 1,2-diphenylethane, forms the structural backbone of a wide array of natural and synthetic compounds with diverse biological activities. The functional groups attached to this core determine the molecule's chemical properties and pharmacological action. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and functional groups present, providing a molecular "fingerprint" that allows for their identification.
Characteristic FTIR Absorption Frequencies for Bibenzyl Derivatives
The table below summarizes the characteristic FTIR absorption frequencies for the core bibenzyl structure and a variety of common functional groups found in its derivatives. This data is essential for interpreting FTIR spectra and identifying the functional groups present in a sample.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Bibenzyl Core | ||||
| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Multiple weak bands may be observed.[1][2][3][4] |
| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | Medium to Strong | Arises from the ethylene bridge.[5] |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak | A series of bands characteristic of the phenyl rings.[1][2][3][4] |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | The pattern of these bands can indicate the substitution pattern on the aromatic ring.[2][3] |
| Substituents | ||||
| Hydroxyl (-OH) | O-H Stretching | 3550 - 3200 | Strong, Broad | Broadening is due to hydrogen bonding.[6] |
| Amino (-NH₂) | N-H Stretching | 3500 - 3300 | Medium | Primary amines show two bands, secondary amines show one. |
| Methoxy (-OCH₃) | C-H Stretching | 2960 - 2850 | Medium | |
| C-O Stretching | 1260 - 1200 (asymmetric) 1050 - 1000 (symmetric) | Strong | ||
| Nitro (-NO₂) | N=O Asymmetric Stretching | 1550 - 1500 | Strong | |
| N=O Symmetric Stretching | 1370 - 1330 | Strong | ||
| Cyano (-C≡N) | C≡N Stretching | 2260 - 2220 | Medium | |
| Carbonyl (C=O) | The exact frequency is sensitive to the electronic environment. | |||
| Aldehyde (-CHO) | C=O Stretching | 1740 - 1720 | Strong | |
| Ketone (-C(O)R) | C=O Stretching | 1725 - 1705 | Strong | |
| Carboxylic Acid (-COOH) | O-H Stretching | 3300 - 2500 | Strong, Very Broad | |
| C=O Stretching | 1730 - 1700 | Strong | ||
| Ester (-COOR) | C=O Stretching | 1750 - 1730 | Strong | |
| C-O Stretching | 1300 - 1000 | Strong | ||
| Amide (-CONH₂) | N-H Stretching (primary) | ~3350 and ~3180 | Medium | Two bands for primary amides. |
| C=O Stretching (Amide I) | 1680 - 1630 | Strong | [7] | |
| N-H Bending (Amide II) | 1640 - 1550 | Medium | [7] | |
| Halogens (C-X) | C-F Stretching | 1400 - 1000 | Strong | |
| C-Cl Stretching | 800 - 600 | Strong | ||
| C-Br Stretching | 600 - 500 | Strong | ||
| C-I Stretching | ~500 | Strong |
Experimental Protocols for FTIR Analysis
The choice of sample preparation technique is crucial for obtaining a high-quality FTIR spectrum. Below are detailed protocols for common methods applicable to bibenzyl derivatives.
KBr Pellet Method (for solid samples)
This is a traditional and widely used method for solid samples.
-
Sample Grinding: Weigh approximately 1-2 mg of the solid bibenzyl derivative and 100-200 mg of dry potassium bromide (KBr) powder. Grind the sample to a fine powder using an agate mortar and pestle. Then, add the KBr and mix thoroughly by continuing to grind until the mixture is homogenous.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum. A good quality pellet should be almost transparent.
Attenuated Total Reflectance (ATR)-FTIR (for solid and liquid samples)
ATR-FTIR is a modern and convenient technique that requires minimal sample preparation.
-
Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid or liquid bibenzyl derivative directly onto the ATR crystal.
-
Pressure Application: For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Acquire the FTIR spectrum. The infrared beam interacts with the sample at the surface, making this technique ideal for strongly absorbing or thick samples.[8][9]
Solution-Phase FTIR (for soluble samples)
This method is suitable for samples that are soluble in an appropriate infrared-transparent solvent.
-
Solvent Selection: Choose a solvent that dissolves the bibenzyl derivative and has minimal absorption in the spectral regions of interest. Common solvents include chloroform (CHCl₃) and carbon tetrachloride (CCl₄).
-
Cell Preparation: Use a liquid transmission cell with windows made of materials like sodium chloride (NaCl) or potassium bromide (KBr).
-
Sample Preparation: Prepare a solution of the bibenzyl derivative at an appropriate concentration (typically 1-10% w/v).
-
Spectral Acquisition: Fill the cell with the solution and acquire the spectrum. A reference spectrum of the pure solvent in the same cell should be recorded and subtracted from the sample spectrum.
Thin-Film Method (for polymeric or film-forming samples)
This technique is useful for bibenzyl derivatives that can be cast into a thin film.
-
Film Preparation: Dissolve the sample in a volatile solvent. Deposit a drop of the solution onto an infrared-transparent window (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.[10][11]
-
Spectral Acquisition: Place the window with the thin film in the sample holder of the spectrometer and record the spectrum.
Workflow for Functional Group Identification in Bibenzyl Derivatives using FTIR
The following diagram illustrates a logical workflow for identifying functional groups in an unknown bibenzyl derivative using FTIR spectroscopy.
Caption: Workflow for identifying functional groups in bibenzyl derivatives using FTIR.
Comparison with Other Spectroscopic Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary information from other spectroscopic techniques.
| Technique | Principle | Information Provided for Bibenzyl Derivatives | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. | Identification of functional groups (e.g., -OH, -NH₂, C=O, -NO₂). Information on the substitution pattern of the aromatic rings. | Fast, non-destructive, relatively inexpensive, versatile for various sample types. | Provides limited information on the carbon skeleton and stereochemistry. Complex spectra can be difficult to interpret fully. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. Elucidation of stereochemistry and regiochemistry of substituents. | Provides the most comprehensive structural information. Can distinguish between isomers. | Slower analysis time, more expensive instrumentation, requires larger sample amounts, and samples must be soluble in deuterated solvents. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light (laser). | Complements FTIR by providing information on non-polar bonds and symmetric vibrations (e.g., C-C, C=C, C≡C). Good for aqueous solutions. | Minimal sample preparation, non-destructive, high spatial resolution with microscopy. | Can be affected by sample fluorescence. Less sensitive for some polar functional groups compared to FTIR. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and elemental composition of the bibenzyl derivative. Fragmentation patterns can provide structural clues. | Extremely sensitive, provides accurate molecular weight. | Does not directly identify functional groups. Is a destructive technique. |
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of functional groups in bibenzyl derivatives. Its ease of use, speed, and versatility make it a first-line analytical technique in both research and industrial settings. By utilizing the provided characteristic frequency data and experimental protocols, researchers can effectively interpret FTIR spectra to gain crucial insights into the chemical structure of their compounds. For a complete and unambiguous structure determination, a synergistic approach combining the functional group information from FTIR with the detailed skeletal and connectivity data from NMR and the molecular weight information from mass spectrometry is the most powerful strategy. This integrated approach ensures the accurate characterization of novel bibenzyl derivatives, facilitating their further development in various scientific and pharmaceutical applications.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]
- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Do’s and Don’ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com [labcompare.com]
A Comparative Analysis of Bibenzyl and Stilbene in Polymerization
In the landscape of polymer science, the exploration of novel monomers is a continuous pursuit to develop materials with tailored properties. Among the vast array of potential building blocks, bibenzyl and stilbene, both possessing two phenyl rings, present intriguing structural motifs. This guide provides a comparative study of their behavior in polymerization reactions, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, a side-by-side analysis of their known reactivity in various polymerization schemes offers valuable understanding.
Bibenzyl, or 1,2-diphenylethane, is characterized by a flexible ethane linker between two phenyl rings. In contrast, stilbene, or 1,2-diphenylethene, features a rigid carbon-carbon double bond, which introduces geometric isomerism (cis/trans) and distinct electronic properties. This fundamental structural difference profoundly influences their susceptibility to polymerization and the properties of the resulting polymers.
Performance in Polymerization: A Comparative Overview
The polymerization potential of bibenzyl and stilbene is best understood by examining their behavior in different polymerization methodologies.
Stilbene , with its vinyl group, is more amenable to traditional polymerization techniques. Notably, derivatives of stilbene have been successfully polymerized through photo-triggered ring-opening polymerization (PT-ROP)[1]. This method leverages the photoswitchable nature of stilbene, where the E- and Z-isomers exhibit different polymerization reactivities. For instance, stiff-stilbene lactones have been shown to undergo efficient polymerization from their E-configuration due to enhanced ring strain, while the Z-configuration can promote depolymerization[1]. This offers a unique mechanism for creating recyclable polymers.
In the realm of radical polymerization, stilbene and its derivatives have been investigated, often acting as comonomers or capping agents in techniques like Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization[2][3]. However, the steric hindrance from the two phenyl groups can limit its homopolymerization via conventional free-radical methods.
Bibenzyl , lacking a polymerizable double bond in its backbone, does not undergo polymerization through conventional vinyl addition reactions. However, polymers containing bibenzyl linkages can be synthesized through alternative routes, such as the radical coupling of benzyl radicals[4]. For example, the photolysis of benzyl N,N-diethyldithiocarbamate (BDC) generates benzyl radicals that can couple to form bibenzyl bonds, leading to the formation of polymers when bifunctional precursors are used[4].
The following table summarizes the key differences in their polymerization behavior based on available data.
| Feature | Bibenzyl | Stilbene |
| Polymerizable Group | No inherent polymerizable group in the backbone | Carbon-carbon double bond |
| Primary Polymerization Mechanism | Radical coupling of benzyl precursors[4] | Photo-triggered Ring-Opening Polymerization (PT-ROP) of derivatives[1], Radical Polymerization (often as a comonomer)[2][3] |
| Potential for Homopolymerization | Indirectly, through coupling of precursors | Yes, particularly with strained cyclic derivatives[1] |
| Key Polymer Feature | Flexible bibenzyl linkages | Rigid stilbene units in the backbone, potential for photoswitchable properties[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the polymerization involving stilbene and the formation of bibenzyl linkages.
Protocol 1: Photo-Triggered Ring-Opening Polymerization (PT-ROP) of a Stiff-Stilbene Lactone
This protocol is based on the polymerization of photoswitchable stiff-stilbene lactone monomers as described in the literature[1].
Materials:
-
Stiff-stilbene lactone monomer (e.g., M38)
-
Benzyl alcohol (BnOH) as initiator
-
Nitrogen (N2) atmosphere
-
Chloroform-d (CDCl3) for NMR analysis
-
Size-Exclusion Chromatography (SEC) system with polystyrene standards
Procedure:
-
In a nitrogen-filled glovebox, dissolve the stiff-stilbene lactone monomer and benzyl alcohol initiator in a suitable solvent.
-
Seal the reaction vessel and remove it from the glovebox.
-
Irradiate the solution with a 390 nm light source to induce E-to-Z isomerization and subsequent polymerization.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them using 1H NMR spectroscopy in CDCl3[1].
-
After the desired reaction time (e.g., 16 hours), quench the polymerization.
-
Determine the molecular weight and polydispersity of the resulting polymer by Size-Exclusion Chromatography (SEC) calibrated with polystyrene standards[1].
-
The isolated polymer can be further characterized for its thermal and optical properties. An isolated yield of 47% with an E/Z ratio of 4.6:1 in the polymer has been reported under specific conditions[1].
Protocol 2: Polymerization via Radical Coupling to Form Bibenzyl Linkages
This protocol is adapted from the photopolymerization of PEG derivatives end-capped with benzyl N,N-diethyldithiocarbamate (BDC) groups[4].
Materials:
-
PEG derivative with BDC groups at both terminals
-
Suitable solvent
-
Ultraviolet (UV) light source
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Dissolve the PEG derivative with BDC groups in a suitable solvent.
-
Irradiate the solution with a UV light source to induce the dissociation of the BDC groups into benzyl and dithiocarbamyl radicals[4].
-
The generated benzyl radicals at the PEG terminals will couple to form bibenzyl bonds, leading to the polymerization of the PEG chains[4].
-
Control the polymerization by adjusting the light intensity, irradiation time, and concentration of BDC groups[4].
-
Monitor the increase in molecular weight of the polymer over time using SEC. For example, a molecular weight of up to 46 kDa has been achieved after 240 minutes of irradiation[4].
-
The resulting polymer can be isolated and characterized.
Visualization of Polymerization Pathways
To better illustrate the distinct polymerization mechanisms of bibenzyl and stilbene, the following diagrams are provided.
Caption: Photo-triggered ROP of a stilbene derivative.
Caption: Polymerization via radical coupling to form bibenzyl linkages.
References
A Comprehensive Guide to Validating the Structure of 4,4'-Dichloromethyl-bibenzyl Derivatives
For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of the key analytical techniques for characterizing 4,4'-Dichloromethyl-bibenzyl derivatives, a class of aromatic compounds with potential applications in various fields. Bibenzyls, characterized by a 1,2-diphenylethane core, are known for a wide range of biological activities, including antioxidant, antitumor, and neuroprotective effects.[1][2] The introduction of chloromethyl groups at the 4 and 4' positions creates a reactive molecule that can be a valuable synthon or a biologically active agent itself.
Comparative Analysis of Analytical Techniques
The structural elucidation of 4,4'-Dichloromethyl-bibenzyl derivatives relies on a combination of modern spectroscopic and spectrometric methods. Each technique provides unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For unambiguous structure determination, especially for crystalline solids, X-ray Crystallography is the gold standard.
| Technique | Information Provided | Strengths | Limitations | Alternative/Complementary Methods |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information about the molecular framework. | Can be complex to interpret for molecules with overlapping signals. | 2D NMR (COSY, HSQC, HMBC) |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment (alkane, aromatic, etc.). | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. | DEPT (Distortionless Enhancement by Polarization Transfer) |
| Mass Spectrometry (EI, ESI) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Isomeric compounds can be difficult to distinguish.[3] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and non-destructive. | Provides limited information on the overall molecular structure. | Raman Spectroscopy |
| X-ray Crystallography | Precise 3D atomic arrangement in a single crystal. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. | Powder X-ray Diffraction (PXRD) for crystalline solids |
Expected Spectroscopic Data for 4,4'-Dichloromethyl-bibenzyl
Based on the structure of 4,4'-Dichloromethyl-bibenzyl, the following are the anticipated data from the key analytical techniques.
| Technique | Expected Data/Signals |
| ¹H NMR | - A singlet for the four protons of the ethylene bridge (-CH₂-CH₂-), expected around 2.9 ppm. - A singlet for the four protons of the two chloromethyl groups (-CH₂Cl), expected around 4.5 ppm. - A set of signals for the eight aromatic protons, likely appearing as two doublets in the region of 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - A signal for the ethylene bridge carbons. - A signal for the chloromethyl carbons. - Four signals for the aromatic carbons, corresponding to the two substituted and two unsubstituted carbons of the symmetrically substituted benzene rings. |
| Mass Spec. (EI) | - A molecular ion peak (M⁺). - A prominent fragment ion peak corresponding to the loss of a chloromethyl radical (-CH₂Cl) or a benzyl cation fragment. The mass spectrum of the parent compound, bibenzyl, shows a molecular ion peak at m/z 182 and a base peak at m/z 91, corresponding to the benzyl cation.[6][7] |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic rings. - A characteristic C-Cl stretching vibration. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 4,4'-Dichloromethyl-bibenzyl derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS). For complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable for establishing connectivity.[8]
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For solid samples, direct insertion probes can be used for Electron Ionization (EI).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI for volatile and thermally stable compounds, Electrospray Ionization (ESI) for less volatile or thermally labile compounds).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
ESI-MS: Infuse the sample solution into the ESI source. Optimize the spray voltage and other source parameters to obtain a stable signal.[9]
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments.
Visualization of the Validation Workflow
The logical flow of the structural validation process can be visualized to provide a clear and concise overview of the experimental strategy.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and structural validation of 4,4'-Dichloromethyl-bibenzyl derivatives.
Biological Context and Signaling Pathways
Bibenzyl derivatives have been reported to exhibit a wide range of biological activities, including cytotoxic, antibacterial, antifungal, antiviral, and antioxidant effects.[2][10] Some bibenzyl compounds have shown potential in targeting metabolic disorders by influencing glucose uptake and lipid metabolism.[11] Furthermore, certain prenylated bibenzyl derivatives have demonstrated neuroprotective activity, potentially through the upregulation of apoptosis-inducing factors.[12][13] Given the reactivity of the chloromethyl groups, 4,4'-Dichloromethyl-bibenzyl derivatives could act as alkylating agents, potentially interacting with nucleophilic residues in proteins and nucleic acids, thereby modulating various signaling pathways. The specific pathways would depend on the cellular targets and would require further biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Two Bibenzyl Glycosyltransferases from the Liverwort Marchantia polymorpha [mdpi.com]
- 5. Frontiers | Detection of a bibenzyl core scaffold in 28 common mangrove and associate species of the Indian Sundarbans: potential signature molecule for mangrove salinity stress acclimation [frontiersin.org]
- 6. Bibenzyl [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant bibenzyl derivatives from Notholaena nivea Desv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis-Bibenzyls from the Liverwort Pellia endiviifolia and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4,4'-Dichloromethyl-bibenzyl Reaction Byproducts by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the byproducts generated during the synthesis of 4,4'-Dichloromethyl-bibenzyl, with a focus on their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the typical synthetic route, detail the experimental protocol for GC-MS analysis, present potential byproduct data, and compare this methodology with alternative analytical techniques.
Introduction
4,4'-Dichloromethyl-bibenzyl is a chemical intermediate of interest in various fields, including the synthesis of novel organic materials and pharmaceutical compounds. Its synthesis, commonly achieved through a Blanc chloromethylation reaction of bibenzyl, can lead to the formation of several byproducts. The presence of these impurities can significantly impact the yield, purity, and safety profile of the final product, making their accurate identification and quantification crucial for process optimization and quality control. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for characterizing the byproduct profile of the 4,4'-Dichloromethyl-bibenzyl synthesis.
Synthetic Pathway and Potential Byproducts
The synthesis of 4,4'-Dichloromethyl-bibenzyl typically involves the reaction of bibenzyl with a source of formaldehyde (such as paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.
Caption: Synthetic scheme for 4,4'-Dichloromethyl-bibenzyl.
The electrophilic aromatic substitution reaction can result in various side products due to incomplete reaction, over-reaction, or alternative reaction pathways.
GC-MS Analysis of Reaction Byproducts
GC-MS is the analytical method of choice for identifying and quantifying the volatile and semi-volatile byproducts of the 4,4'-Dichloromethyl-bibenzyl synthesis. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
A representative sample of the crude reaction mixture is taken.
-
The sample is diluted in a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration appropriate for GC-MS analysis (e.g., 1 mg/mL).
-
An internal standard (e.g., a compound with a known concentration and retention time that does not interfere with the analytes of interest) may be added for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
The total ion chromatogram (TIC) is obtained, showing the separated components as peaks.
-
The mass spectrum of each peak is compared with a reference library (e.g., NIST) to identify the corresponding compound.
-
Quantitative analysis can be performed by integrating the peak areas of the identified byproducts and comparing them to the peak area of the internal standard or by using a calibration curve.
Potential Byproducts and their GC-MS Signatures
The following table summarizes the potential byproducts from the synthesis of 4,4'-Dichloromethyl-bibenzyl and their expected GC-MS characteristics.
| Compound Name | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Bibenzyl (unreacted) | 182.26 | ~10-12 | 182, 91 |
| 4-Chloromethyl-bibenzyl | 230.73 | ~14-16 | 230, 195, 91 |
| 4,4'-Bis(hydroxymethyl)bibenzyl | 242.30 | ~18-20 | 242, 224, 105 |
| Isomeric dichloromethyl-bibenzyls | 279.19 | ~16-18 | 279, 244, 125, 91 |
| Higher chlorinated species | >279.19 | >18 | Varies |
| Polymeric byproducts | High MW | May not elute | - |
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other analytical techniques can provide complementary information or may be more suitable for certain applications.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, identification by mass fragmentation. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity and interaction with stationary phase. | Suitable for non-volatile and thermally labile compounds, including polymeric byproducts. | Lower resolution for complex mixtures compared to GC, may require different detectors for universal detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation of unknown byproducts, non-destructive. | Lower sensitivity compared to MS, not ideal for trace analysis, complex spectra for mixtures. |
Logical Workflow for Byproduct Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of byproducts from the 4,4'-Dichloromethyl-bibenzyl synthesis.
Caption: Workflow for byproduct analysis.
Conclusion
The GC-MS analysis of 4,4'-Dichloromethyl-bibenzyl reaction byproducts is a critical step in ensuring the quality and efficiency of its synthesis. By employing a systematic approach involving a well-defined GC-MS protocol, researchers can effectively identify and quantify impurities. This information is invaluable for optimizing reaction conditions to minimize byproduct formation and for developing robust purification strategies. While alternative techniques like HPLC and NMR offer complementary data, GC-MS remains the primary and most powerful tool for the routine analysis of volatile and semi-volatile byproducts in this chemical process.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4,4'-Dichlormethyl-bibenzyl
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4,4'-Dichlormethyl-bibenzyl, a compound that is harmful if inhaled, causes serious eye damage, and presents a hazard to aquatic life.[1] Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][5] - Respiratory Protection: NIOSH-approved N95 respirator or higher.[6][7] - Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Handling | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] - Eye Protection: Chemical splash goggles.[2] - Respiratory Protection: Work in a certified chemical fume hood.[8] - Lab Coat: Chemical-resistant lab coat or apron.[5] |
| Running Reactions and Work-up | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] - Eye Protection: Chemical splash goggles and a face shield.[2][9] - Respiratory Protection: Work in a certified chemical fume hood.[8] - Lab Coat: Chemical-resistant lab coat. |
| Waste Disposal | - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] - Eye Protection: Chemical splash goggles.[2] - Respiratory Protection: As needed based on the potential for aerosol generation. - Lab Coat: Chemical-resistant lab coat. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]
-
Donning PPE: Before handling the compound, don the appropriate PPE as specified in the table above.
-
Weighing: When weighing the solid material, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhalation.[1] Avoid raising dust.[6]
-
Aliquotting: Prepare aliquots directly in the fume hood.
B. Dissolution and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Ventilation: Maintain constant ventilation throughout the experiment.
C. Post-Reaction Work-up:
-
Quenching: If necessary, quench the reaction carefully in the fume hood.
-
Extraction and Purification: Perform all extractions and purification steps (e.g., chromatography) within the fume hood.
III. Disposal Plan
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weighing paper and contaminated gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for halogenated organic compounds. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
B. Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Inhaled," "Eye Damage").
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[4]
C. Final Disposal:
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[6]
-
Regulations: Ensure compliance with all federal, state, and local environmental regulations for hazardous waste disposal.[6]
IV. Experimental Workflow
Caption: Workflow for Safe Handling and Disposal.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. ndep.nv.gov [ndep.nv.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
